Trpc6-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H17Cl2FN6 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
6-[[2-[(3R,4S)-3-amino-4-fluoropiperidin-1-yl]-4,6-dichlorobenzimidazol-1-yl]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17Cl2FN6/c20-12-5-14(21)18-17(6-12)28(9-13-2-1-11(7-23)8-25-13)19(26-18)27-4-3-15(22)16(24)10-27/h1-2,5-6,8,15-16H,3-4,9-10,24H2/t15-,16+/m0/s1 |
InChI Key |
GGYWEJWHJGTZPQ-JKSUJKDBSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
Canonical SMILES |
C1CN(CC(C1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Trpc6-IN-2: An In-Depth Technical Guide for Researchers
For research use only. Not for use in human, therapeutic, or diagnostic applications.
This technical guide provides a comprehensive overview of Trpc6-IN-2, a novel benzimidazole derivative identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of TRPC6 inhibitors.
Introduction to TRPC6
The Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel permeable to Ca2+ and Na+ that is a member of the transient receptor potential (TRP) family of ion channels.[1] TRPC6 is expressed in various tissues, including the kidneys, heart, lungs, and brain, and plays a crucial role in a multitude of physiological processes.[1] Dysregulation of TRPC6 activity has been implicated in the pathogenesis of numerous diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, pulmonary hypertension, and certain types of cancer.[1][2] This makes TRPC6 an attractive therapeutic target for the development of novel inhibitors.
This compound: A Novel TRPC6 Inhibitor
This compound is a benzimidazole derivative that has been identified as an inhibitor of the TRPC6 protein.[3] Its discovery is detailed in the patent WO2019079578, which describes a series of benzimidazole compounds for the treatment of diseases modulated by TRPC6 activity.
Chemical Properties
| Property | Value |
| Chemical Name | 3-Pyridinecarbonitrile, 6-[[2-[(3R,4S)-3-amino-4-fluoro-1-piperidinyl]-4,6-dichloro-1H-benzimidazol-1-yl]methyl]- |
| Molecular Formula | C19H17Cl2FN6 |
| Molecular Weight | 419.28 g/mol |
| CAS Number | 2308595-83-5 |
Quantitative Data
While this compound is confirmed as a TRPC6 inhibitor, specific quantitative data such as its IC50 value are not publicly available in the current literature. However, for the purpose of comparison and to provide context for the potency of similar compounds, the following table includes data for other known TRPC6 inhibitors.
| Compound | Target(s) | IC50 Value | Reference |
| TRPC3/6-IN-2 | TRPC3 / TRPC6 | 16 nM / 29.8 nM | |
| SAR7334 | TRPC6 | 7.9 nM | |
| BI 749327 | TRPC6 | 13 nM | |
| DS88790512 | TRPC6 | 11 nM |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the TRPC6 ion channel. TRPC6 channels are key components of cellular signaling pathways that are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
TRPC6 Signaling Pathway
Activation of GPCRs or RTKs leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly binds to and activates the TRPC6 channel, leading to an influx of Ca2+ into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that can lead to cellular responses such as cell proliferation, migration, and hypertrophy.
By inhibiting the TRPC6 channel, this compound is expected to block this DAG-mediated influx of calcium, thereby attenuating the downstream signaling pathways that contribute to disease pathology.
Experimental Protocols
The primary method for evaluating the inhibitory activity of compounds like this compound on the TRPC6 channel is a calcium flux assay. This is often performed using a high-throughput screening system such as the FLIPR® (Fluorometric Imaging Plate Reader).
TRPC6 Calcium Flux Assay using FLIPR®
This protocol provides a general workflow for assessing the inhibitory effect of a test compound on TRPC6 channels expressed in a suitable host cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR® Calcium 6 Assay Kit
-
TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
-
Test compound (this compound)
-
384-well black-walled, clear-bottom cell culture plates
Procedure:
-
Cell Plating:
-
Seed the TRPC6-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the FLIPR® Calcium 6 dye loading buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Add the diluted compound to the appropriate wells of the cell plate.
-
Include wells with vehicle control (e.g., DMSO) and a known TRPC6 inhibitor as a positive control.
-
Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the TRPC6 agonist (e.g., OAG) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate and the agonist plate into the FLIPR® instrument.
-
Initiate the assay protocol on the FLIPR® instrument. The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound represents a promising new tool for the investigation of TRPC6 channel function and its role in disease. As a member of the benzimidazole class of TRPC6 inhibitors, it holds potential for further development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the biological activities and potential applications of this compound and other related compounds. Further studies are warranted to fully characterize its inhibitory profile and in vivo efficacy.
References
- 1. Over-expressing transient receptor potential cation channel 6 in podocytes induces cytoskeleton rearrangement through increases of intracellular Ca2+ and RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The TRPC6 Inhibitor BI 749327: A Technical Guide to a Novel Therapeutic Candidate for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of various diseases, particularly those characterized by fibrosis and pathological remodeling.[1][2] Its role in mediating calcium influx in response to various stimuli positions it as a critical node in signaling pathways that govern cellular processes such as hypertrophy and fibrosis.[1][2] This technical guide provides a comprehensive overview of BI 749327, a potent and selective small-molecule inhibitor of TRPC6, and its potential as a therapeutic agent. We present its pharmacological profile, detail the experimental protocols for its characterization, and illustrate the key signaling pathways and experimental workflows.
Introduction to TRPC6 and the Rationale for Inhibition
TRPC6 is a receptor-operated cation channel that, upon activation, allows the influx of cations, including Ca2+, leading to cellular depolarization.[3] Dysregulation of TRPC6 activity is associated with the pathogenesis of cardiac hypertrophy, heart failure, and renal diseases such as focal segmental glomerulosclerosis. The downstream signaling cascade initiated by TRPC6-mediated calcium entry prominently involves the activation of calcineurin and the subsequent translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus, where it drives the transcription of pro-fibrotic and pro-hypertrophic genes. This central role of the TRPC6-calcineurin-NFAT axis makes TRPC6 a compelling target for therapeutic intervention in fibrotic and cardiovascular diseases.
Pharmacological Profile of BI 749327
BI 749327 is an orally bioavailable antagonist of TRPC6 with high potency and selectivity.
Data Presentation
The following tables summarize the quantitative data regarding the potency, selectivity, and in vivo efficacy of BI 749327.
Table 1: In Vitro Potency of BI 749327 Against TRPC6
| Species | IC50 (nM) |
| Mouse | 13 |
| Human | 19 |
| Guinea Pig | 15 |
Data obtained from whole-cell patch clamp assays in HEK293 cells expressing the respective TRPC6 orthologs.
Table 2: Selectivity Profile of BI 749327 Against Other TRPC Channels
| Channel | IC50 (nM) | Selectivity Fold (vs. Mouse TRPC6) |
| TRPC3 | 1,100 | 85 |
| TRPC7 | 550 | 42 |
Selectivity was determined using whole-cell patch clamp assays in HEK293 cells expressing the respective mouse TRPC channels.
Table 3: In Vivo Efficacy of BI 749327 in a Mouse Model of Cardiac Fibrosis (Transverse Aortic Constriction)
| Parameter | Vehicle-Treated | BI 749327-Treated (30 mg/kg/day) |
| Interstitial Fibrosis Reduction | - | ~40% |
Data from histological analysis of myocardial tissue.
Table 4: In Vivo Efficacy of BI 749327 in a Mouse Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
| Parameter | Vehicle-Treated | BI 749327-Treated (10-30 mg/kg/day) |
| Renal Fibrosis | Markedly present | Dose-dependent reduction |
Data from histological analysis of kidney tissue.
Signaling Pathway of TRPC6 Inhibition by BI 749327
BI 749327 exerts its therapeutic effect by blocking the TRPC6 channel, thereby inhibiting the downstream calcineurin-NFAT signaling pathway.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition
This protocol is designed to measure the inhibitory effect of BI 749327 on TRPC6 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the TRPC6 channel of interest are cultured on glass coverslips.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP; pH 7.2.
-
-
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Baseline currents are recorded.
-
A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is applied to activate the channels.
-
BI 749327 is then perfused at increasing concentrations to determine the dose-dependent inhibition of the OAG-induced current.
-
Data are analyzed to construct a dose-response curve and calculate the IC50 value.
-
In Vivo Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)
The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.
Methodology:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.
-
Surgical Procedure:
-
Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch.
-
A suture is tied around the aorta between the innominate and left common carotid arteries, typically over a 27-gauge needle, which is then removed to create a constriction.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Treatment:
-
One week post-surgery, mice are randomized to receive either vehicle or BI 749327 (30 mg/kg/day) via oral gavage for a specified period (e.g., 4 weeks).
-
-
Assessment of Cardiac Fibrosis:
-
At the end of the treatment period, hearts are harvested, fixed, and embedded in paraffin.
-
Myocardial sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
Quantitative analysis is performed using image analysis software to determine the percentage of the fibrotic area.
-
In Vivo Model of Renal Fibrosis: Unilateral Ureteral Obstruction (UUO)
The UUO model induces progressive renal fibrosis.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure:
-
Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with a suture.
-
The contralateral (right) kidney serves as an internal control.
-
-
Treatment:
-
BI 749327 (e.g., 3, 10, or 30 mg/kg/day) or vehicle is administered, typically starting on the day of surgery and continuing for the duration of the study (e.g., 7-14 days).
-
-
Assessment of Renal Fibrosis:
-
The obstructed kidneys are harvested, and sections are prepared for histological analysis.
-
Fibrosis is assessed by staining for collagen (Picrosirius Red or Masson's trichrome) and myofibroblast activation (α-smooth muscle actin immunohistochemistry).
-
Gene expression analysis of pro-fibrotic markers (e.g., TGF-β, collagen I) can be performed using qPCR.
-
NFAT Reporter Gene Assay
This cell-based assay measures the functional consequence of TRPC6 inhibition on the downstream NFAT signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in a 96-well plate.
-
Cells are co-transfected with an NFAT-luciferase reporter plasmid, a TRPC6 expression plasmid (or empty vector control), and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
After 24-48 hours, cells are treated with various concentrations of BI 749327 for a specified incubation period.
-
-
Luciferase Assay:
-
Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The inhibition of TRPC6-mediated NFAT activation by BI 749327 is determined by comparing the normalized luciferase activity in treated versus untreated cells.
-
Conclusion
BI 749327 is a potent and selective TRPC6 inhibitor with demonstrated efficacy in preclinical models of cardiac and renal fibrosis. Its mechanism of action, centered on the inhibition of the TRPC6-calcineurin-NFAT signaling pathway, provides a strong rationale for its development as a novel therapeutic for a range of fibrotic diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of BI 749327 and other TRPC6 inhibitors.
References
The Role of Pharmacological Modulators in Elucidating TRPC6 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a pivotal role in cellular calcium signaling.[1][2] Its activation, primarily by diacylglycerol (DAG), leads to an influx of Ca²⁺ and Na⁺ ions, influencing a multitude of physiological and pathological processes.[2][3] Dysregulation of TRPC6 function has been implicated in a variety of diseases, including cardiac hypertrophy, renal disorders, and pulmonary hypertension, making it a compelling target for therapeutic intervention.[1] Pharmacological modulators, particularly selective inhibitors, are indispensable tools for dissecting the intricate roles of TRPC6 in these processes. This guide provides an in-depth overview of the use of a representative selective TRPC6 inhibitor, BI 749327 (referred to herein as Trpc6-IN-2 for the purpose of this guide), in the investigation of TRPC6 function.
TRPC6 Signaling Pathways
TRPC6 is a key component of signaling cascades initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of calcium from intracellular stores, DAG directly activates TRPC6 channels located on the plasma membrane. The subsequent cation influx through TRPC6 can activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critically involved in gene expression changes associated with pathological remodeling in cardiac and renal tissues.
Quantitative Data: Potency and Selectivity of this compound (BI 749327)
The efficacy and utility of a pharmacological tool are defined by its potency and selectivity. This compound (BI 749327) is a potent and selective antagonist of the TRPC6 channel. The following tables summarize the inhibitory potency (IC₅₀) and selectivity of this compound.
| Table 1: Inhibitory Potency (IC₅₀) of this compound (BI 749327) on TRPC6 Channels | |
| Species | IC₅₀ (nM) |
| Human | 19 |
| Mouse | 13 |
| Guinea Pig | 23 |
| Table 2: Selectivity of this compound (BI 749327) for TRPC6 over other TRPC Channels | ||
| Channel | Fold Selectivity vs. TRPC6 | Reference |
| TRPC3 | 85x | |
| TRPC7 | 42x |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in studying TRPC6 function. Below are protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
Objective: To measure TRPC6-mediated currents and assess the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably or transiently expressing the TRPC6 channel.
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.
-
TRPC6 activator (e.g., 100 µM Oleoyl-2-acetyl-sn-glycerol, OAG).
-
This compound (BI 749327).
Procedure:
-
Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to achieve a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup:
-
Place a coverslip with adherent cells into the recording chamber on a microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents.
-
Record a stable baseline current.
-
-
Channel Activation and Inhibition:
-
Perfuse the cell with the extracellular solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce a robust TRPC6 current.
-
Once a stable activated current is achieved, co-perfuse with the activator and varying concentrations of this compound to determine its inhibitory effect.
-
Wash out the inhibitor to observe any reversal of the effect.
-
References
Trpc6-IN-2 and its Impact on Calcium Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a pivotal role in regulating intracellular calcium concentration ([Ca²⁺]i). Their activation, primarily through G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling pathways, leads to an influx of Ca²⁺ and Na⁺, influencing a myriad of cellular processes. Dysregulation of TRPC6 activity has been implicated in the pathogenesis of various diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. Consequently, TRPC6 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the effects of Trpc6-IN-2, a potent inhibitor of TRPC6, on calcium signaling pathways. We will delve into the quantitative aspects of its inhibitory action, detail common experimental protocols used to assess its efficacy, and visualize the underlying molecular mechanisms and experimental workflows.
The TRPC6 Calcium Signaling Pathway
TRPC6 channels are key players in receptor-operated calcium entry (ROCE). The canonical activation pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR), which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane. This activation leads to an influx of extracellular Ca²⁺, contributing to a sustained increase in intracellular calcium levels. This sustained calcium signal can then activate various downstream effectors, such as calcineurin, leading to the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which translocates to the nucleus to regulate gene expression involved in cellular processes like hypertrophy and fibrosis.[1][2][3][4][5]
Figure 1. TRPC6-mediated calcium signaling pathway and the inhibitory action of this compound.
Quantitative Data on TRPC6 Inhibitors
The potency of TRPC6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. Below is a summary of the reported IC₅₀ values for this compound and other notable TRPC6 inhibitors.
| Compound | Target(s) | IC₅₀ (nM) | Assay System | Reference(s) |
| This compound | TRPC3, TRPC6 | 16 (TRPC3), 29.8 (TRPC6) | Not Specified | |
| SAR7334 | TRPC6, TRPC3, TRPC7 | 7.9-9.5 (TRPC6), 282 (TRPC3), 226 (TRPC7) | Whole-cell patch-clamp, Ca²⁺ influx assay | |
| BI 749327 | TRPC6, TRPC3, TRPC7 | 13 (mouse TRPC6), 19 (human TRPC6) | Whole-cell patch-clamp | |
| PCC0208057 | TRPC6 | Not explicitly stated, but potent | In vitro and in vivo prostate cancer models | |
| SH045 | TRPC6 | 5.8 | Not Specified |
Experimental Protocols
The investigation of this compound's effects on calcium signaling pathways involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Calcium Imaging
Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration in response to stimuli and the effect of inhibitors.
Objective: To quantify the effect of this compound on agonist-induced calcium influx.
Materials:
-
Cells expressing TRPC6 (e.g., HEK293 cells stably expressing TRPC6, or primary cells endogenously expressing TRPC6).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or genetically encoded calcium indicators (e.g., GCaMP).
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG)).
-
This compound.
-
Fluorescence microscope or a plate reader capable of ratiometric fluorescence measurement.
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye like Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the physiological buffer to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Inhibitor Application: Add this compound at the desired concentration and incubate for a specified period.
-
Agonist Stimulation: Add a TRPC6 agonist (e.g., OAG) to stimulate calcium entry through TRPC6 channels.
-
Data Acquisition: Continuously record the fluorescence signal throughout the experiment.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration. Compare the agonist-induced calcium increase in the presence and absence of this compound to determine the inhibitory effect.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity, providing detailed information about the effects of inhibitors on channel conductance and gating.
Objective: To characterize the inhibitory effect of this compound on TRPC6 channel currents.
Materials:
-
Cells expressing TRPC6.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound and a TRPC6 agonist (e.g., OAG).
Protocol (Whole-Cell Configuration):
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Approach: Under a microscope, carefully approach a target cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.
-
Agonist and Inhibitor Application: Perfuse the cell with an extracellular solution containing the TRPC6 agonist to activate the channels. Once a stable current is recorded, apply this compound to the bath to observe its inhibitory effect.
-
Data Analysis: Measure the amplitude of the TRPC6-mediated current before and after the application of this compound to determine the percentage of inhibition. Construct dose-response curves to calculate the IC₅₀.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as TRPC6, and to assess the phosphorylation state of downstream signaling molecules.
Objective: To determine if this compound affects the expression of TRPC6 or the phosphorylation of downstream targets like NFAT.
Materials:
-
Cells or tissue samples treated with or without this compound and/or an agonist.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-TRPC6, anti-phospho-NFAT, anti-total-NFAT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Protein Extraction: Lyse the cells or tissues in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between different conditions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a TRPC6 inhibitor like this compound.
Figure 2. A generalized experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPC6-mediated calcium signaling. Its potency and selectivity for TRPC6 make it a lead compound for the development of therapeutics targeting diseases associated with TRPC6 overactivity. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the efficacy and mechanism of action of this compound and other TRPC6 inhibitors, ultimately advancing our understanding of calcium signaling and facilitating the development of novel treatments.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
Investigating the Therapeutic Potential of Trpc6-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of a range of diseases, including chronic kidney disease, cardiac hypertrophy, and pulmonary hypertension. Its role in mediating calcium influx in response to various stimuli positions it as a compelling therapeutic target. This technical guide provides an in-depth overview of Trpc6-IN-2, a novel benzimidazole derivative and potent TRPC6 inhibitor. We will explore its mechanism of action, present available quantitative data, detail experimental protocols for its characterization, and visualize key pathways and workflows to support further research and development efforts.
Introduction to TRPC6 and its Therapeutic Relevance
The TRPC6 channel is a member of the transient receptor potential family of ion channels. It is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor and phospholipase C signaling, as well as by mechanical stretch.[1][2] This activation leads to an influx of cations, most notably Ca2+, which in turn triggers various intracellular signaling cascades.
Dysregulation of TRPC6 activity is associated with numerous pathological conditions. Gain-of-function mutations in the TRPC6 gene have been linked to familial focal segmental glomerulosclerosis (FSGS), a disease characterized by progressive scarring of the kidney's filtering units.[3] Furthermore, upregulation of TRPC6 expression is observed in models of cardiac hypertrophy, where it contributes to pathological remodeling of the heart muscle.[4][5] In the pulmonary vasculature, TRPC6 is involved in the response to hypoxia and contributes to the development of pulmonary hypertension. Consequently, the inhibition of TRPC6 presents a promising therapeutic strategy for these and other related disorders.
This compound: A Novel TRPC6 Inhibitor
This compound is a benzimidazole derivative identified as a potent inhibitor of the TRPC6 channel. Its chemical structure and properties are detailed below.
| Identifier | Value |
| IUPAC Name | 6-[[2-[(3R,4S)-3-amino-4-fluoro-1-piperidinyl]-4,6-dichloro-1H-benzimidazol-1-yl]methyl]-3-Pyridinecarbonitrile |
| CAS Number | 2308595-83-5 |
| Molecular Formula | C19H17Cl2FN6 |
| Molecular Weight | 419.28 g/mol |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action
This compound functions as an antagonist of the TRPC6 ion channel. By binding to the channel, it prevents the influx of cations, including calcium, that is normally triggered by activators like DAG. This inhibitory action disrupts the downstream signaling pathways that are dependent on TRPC6-mediated calcium entry. The primary therapeutic hypothesis is that by blocking aberrant TRPC6 activity, this compound can mitigate the cellular dysfunction and pathological remodeling seen in various disease states.
The following diagram illustrates the proposed mechanism of action of this compound in the context of TRPC6 signaling.
Quantitative Data
While specific preclinical studies on this compound are not yet widely published, the patent literature provides data on its inhibitory activity. The following table summarizes the inhibitory concentration (IC50) of a representative compound from the same benzimidazole derivative class as this compound, as determined by a calcium flux assay.
| Compound | Assay Type | Cell Line | Stimulant | IC50 (nM) | Source |
| Example Benzimidazole Derivative | Calcium Influx | HEK293 (hTRPC6) | OAG | < 100 | WO2019079578A1 |
Table 2: In Vitro Inhibitory Activity of a Representative Benzimidazole Derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
TRPC6 Calcium Flux Assay
This protocol is adapted from the methods described in patent WO2019079578A1 and is designed to measure the potency of compounds in inhibiting TRPC6-mediated calcium influx using a fluorometric imaging plate reader (FLIPR).
Objective: To determine the IC50 value of this compound for the inhibition of human TRPC6.
Materials:
-
Cell Line: HEK293 cells stably expressing human TRPC6 (hTRPC6).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6).
-
TRPC6 Agonist: 1-Oleoyl-2-acetyl-sn-glycerol (OAG).
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Instrumentation: FLIPR Tetra System or equivalent.
Procedure:
-
Cell Plating:
-
Culture hTRPC6-HEK293 cells to ~80-90% confluency.
-
Harvest cells and plate them in 384-well black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the assay plates from the incubator and add an equal volume of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the test compound to the wells and monitor the baseline fluorescence.
-
After a short incubation period, the instrument will add the OAG solution to stimulate the TRPC6 channels.
-
Fluorescence is monitored continuously to measure the influx of calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity upon OAG stimulation is calculated.
-
The percentage of inhibition for each concentration of this compound is determined relative to vehicle (DMSO) controls.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
The following diagram outlines the workflow for the TRPC6 Calcium Flux Assay.
In Vivo Efficacy Models
While specific in vivo data for this compound is not yet publicly available, the following are examples of relevant animal models where its therapeutic potential could be investigated based on the known roles of TRPC6.
-
Kidney Disease:
-
Model: Adriamycin-induced nephropathy or 5/6 nephrectomy in rodents to model FSGS and chronic kidney disease.
-
Endpoints: Measurement of proteinuria, assessment of glomerular histology for sclerosis, and analysis of podocyte-specific markers.
-
-
Cardiac Hypertrophy:
-
Model: Transverse aortic constriction (TAC) or angiotensin II infusion in mice to induce pressure overload hypertrophy.
-
Endpoints: Echocardiographic assessment of cardiac function and dimensions, histological analysis of fibrosis, and measurement of hypertrophic gene markers (e.g., ANP, BNP).
-
-
Pulmonary Hypertension:
-
Model: Chronic hypoxia or monocrotaline-induced pulmonary hypertension in rodents.
-
Endpoints: Measurement of right ventricular systolic pressure, assessment of right ventricular hypertrophy (Fulton's index), and histological analysis of pulmonary artery remodeling.
-
Therapeutic Potential and Future Directions
The potent inhibitory activity of the benzimidazole scaffold, to which this compound belongs, against the TRPC6 channel suggests significant therapeutic potential across a range of diseases.
-
Nephrology: By inhibiting TRPC6 in podocytes, this compound could potentially reduce the abnormal calcium signaling that leads to podocyte injury, proteinuria, and the progression of chronic kidney diseases like FSGS.
-
Cardiology: In the heart, this compound may attenuate the pathological signaling cascades that drive cardiac hypertrophy and fibrosis in response to pressure overload or other stresses, offering a potential new treatment for heart failure.
-
Pulmonology: Inhibition of TRPC6 in pulmonary artery smooth muscle cells could reduce vasoconstriction and vascular remodeling, making this compound a candidate for the treatment of pulmonary hypertension.
Future research should focus on comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and pharmacodynamic studies, and efficacy testing in the animal models described above. Further investigation into the selectivity profile of this compound against other TRP channels and off-target proteins will also be crucial for its development as a safe and effective therapeutic agent.
The following diagram illustrates the logical relationship between TRPC6 dysfunction and the potential therapeutic interventions with this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. static.igem.org [static.igem.org]
- 3. The role of TRPC6 channel in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TRPC6 Inhibition on Focal Segmental Glomerulosclerosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Segmental Glomerulosclerosis (FSGS) is a progressive kidney disease characterized by scarring of the glomeruli, leading to significant proteinuria and eventual renal failure. A key player implicated in the pathogenesis of both genetic and acquired forms of FSGS is the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. Gain-of-function mutations and overexpression of TRPC6 in podocytes result in excessive calcium influx, leading to cytoskeletal rearrangement, foot process effacement, and podocyte loss—hallmarks of FSGS. Consequently, TRPC6 has emerged as a promising therapeutic target for the development of novel treatments for FSGS. This technical guide provides an in-depth overview of the role of TRPC6 in FSGS and the therapeutic potential of its inhibition, using available preclinical data for selective TRPC6 inhibitors as a framework.
Note: This document refers to the TRPC6 inhibitor SAR7334 as a representative compound for which preclinical data is available. Information regarding a specific compound designated "Trpc6-IN-2" is not publicly available at the time of this writing.
The Role of TRPC6 in FSGS Pathophysiology
TRPC6 is a non-selective cation channel, predominantly permeable to Ca²⁺, expressed in various cell types within the kidney, including podocytes, mesangial cells, and endothelial cells. In podocytes, TRPC6 is a component of the slit diaphragm signaling complex, where it interacts with essential proteins like nephrin and podocin.[1]
Under physiological conditions, TRPC6 activity is tightly regulated. However, in the context of FSGS, both genetic mutations and upregulation of TRPC6 expression can lead to its hyperactivation.[2] This sustained increase in intracellular Ca²⁺ concentration triggers a cascade of deleterious downstream signaling events.
Signaling Pathways in TRPC6-Mediated Podocyte Injury
The pathogenic effects of TRPC6 hyperactivation in podocytes are mediated through several key signaling pathways:
-
Calcineurin-NFAT Pathway: Elevated intracellular calcium activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3] Activated NFAT translocates to the nucleus and promotes the transcription of genes that contribute to podocyte injury and apoptosis.[3]
-
RhoA/ROCK Pathway: TRPC6-mediated Ca²⁺ influx can activate the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is critically involved in regulating the actin cytoskeleton.[1] Its overactivation leads to cytoskeletal disorganization, stress fiber formation, and ultimately, podocyte foot process effacement.
-
Cytoskeletal Dynamics: The podocyte's intricate actin cytoskeleton is essential for maintaining its unique architecture and the integrity of the glomerular filtration barrier. Pathological Ca²⁺ influx via TRPC6 disrupts this delicate balance, leading to cytoskeletal collapse and detachment of podocytes from the glomerular basement membrane.
Figure 1: Simplified signaling pathway of TRPC6-mediated podocyte injury in FSGS.
Pharmacological Inhibition of TRPC6 as a Therapeutic Strategy
Given the central role of TRPC6 hyperactivation in the pathogenesis of FSGS, its selective inhibition presents a targeted therapeutic approach. The goal of TRPC6 inhibition is to normalize intracellular calcium levels in podocytes, thereby preventing or reversing the downstream pathological events.
Quantitative Data for a Representative TRPC6 Inhibitor: SAR7334
The following table summarizes the in vitro potency and selectivity of SAR7334, a known TRPC6 inhibitor.
| Target | IC50 (nM) | Assay Type |
| TRPC6 | 9.5 | Ca²⁺ influx |
| TRPC6 | 7.9 | Whole-cell patch-clamp |
| TRPC3 | 282 | Ca²⁺ influx |
| TRPC7 | 226 | Ca²⁺ influx |
Table 1: In vitro activity of SAR7334 on TRPC channels.
These data demonstrate that SAR7334 is a potent inhibitor of TRPC6 with selectivity over other TRPC isoforms, such as TRPC3 and TRPC7.
Preclinical Evidence of Efficacy
While specific in vivo efficacy data for a TRPC6 inhibitor in a dedicated FSGS model is limited in the public domain, studies in related models of kidney disease have shown promising results. For instance, pharmacological inhibition of TRPC6 has been shown to alleviate proteinuria and glomerulosclerosis in models of kidney injury. Furthermore, TRPC6 knockout mice have demonstrated protection against glomerular damage in certain disease models.
Figure 2: General experimental workflow for evaluating a TRPC6 inhibitor for FSGS.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a TRPC6 inhibitor's potential. Below are outlines of key experimental protocols.
In Vitro Calcium Influx Assay
Objective: To determine the potency (IC50) of a test compound in inhibiting TRPC6-mediated calcium influx.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human TRPC6.
-
Fluorescent Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Channel Activation: Stimulate TRPC6 channels using a specific agonist, such as a diacylglycerol (DAG) analog (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence ratio of the dye using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the inhibition of the calcium response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of a test compound on TRPC6 channel currents.
Methodology:
-
Cell Preparation: Use HEK293 cells expressing TRPC6.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Current Elicitation: Elicit TRPC6 currents by applying a voltage ramp protocol and perfusing the cells with a TRPC6 agonist (e.g., OAG).
-
Compound Application: Apply the test compound at various concentrations to the bath solution.
-
Current Measurement: Record the inward and outward currents at different membrane potentials.
-
Data Analysis: Analyze the reduction in current amplitude in the presence of the compound to determine the IC50.
In Vivo FSGS Model: Adriamycin-Induced Nephropathy
Objective: To evaluate the in vivo efficacy of a TRPC6 inhibitor in a rodent model of FSGS.
Methodology:
-
Animal Model Induction: Induce nephropathy in susceptible mouse or rat strains (e.g., BALB/c mice) via a single intravenous or intraperitoneal injection of Adriamycin (doxorubicin).
-
Compound Administration: Begin daily administration of the test compound (or vehicle control) via a suitable route (e.g., oral gavage) at a predetermined time point post-Adriamycin injection.
-
Monitoring:
-
Proteinuria: Collect urine at regular intervals to measure the urinary albumin-to-creatinine ratio (UACR).
-
Renal Function: Collect blood at the end of the study to measure blood urea nitrogen (BUN) and serum creatinine.
-
-
Histological Analysis: At the study endpoint, perfuse and harvest the kidneys.
-
Light Microscopy: Fix, embed, and section the kidneys. Stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess the glomerulosclerosis index and tubulointerstitial fibrosis.
-
Electron Microscopy: Process kidney cortex samples for transmission electron microscopy to visualize podocyte foot process effacement.
-
-
Data Analysis: Compare the treatment groups to the vehicle control group for all measured parameters using appropriate statistical tests.
Figure 3: Mechanism of action of a TRPC6 inhibitor in preventing podocyte injury.
Conclusion and Future Directions
The inhibition of TRPC6 represents a highly promising and targeted therapeutic strategy for the treatment of FSGS. The available preclinical data for selective inhibitors like SAR7334 support the continued investigation of this approach. The ongoing clinical development of TRPC6 inhibitors, such as BI 764198, will be crucial in validating the therapeutic potential of targeting this ion channel in patients with FSGS. Future research should focus on further elucidating the intricate regulatory mechanisms of TRPC6 in the kidney, identifying patient populations most likely to benefit from TRPC6 inhibition, and exploring potential combination therapies to achieve maximal renoprotection.
References
- 1. A Putative Role for TRPC6 in Immune-Mediated Kidney Injury | MDPI [mdpi.com]
- 2. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Trpc6-IN-2 in Cardiac Hypertrophy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Role of TRPC6 in Cardiac Hypertrophy
TRPC6 is a receptor-operated cation channel that is activated by diacylglycerol (DAG), a downstream product of G-protein coupled receptor (GPCR) signaling. In the context of cardiac hypertrophy, pathological stimuli such as pressure overload and neurohormonal signaling lead to the activation of GPCRs, production of DAG, and subsequent opening of TRPC6 channels. The influx of Ca2+ through TRPC6 activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with cardiac hypertrophy. Notably, the TRPC6 gene itself contains NFAT binding sites in its promoter, creating a positive feedback loop that amplifies the hypertrophic signaling. Upregulation of TRPC6 expression has been observed in hypertrophied hearts, further underscoring its role in the disease process.
Quantitative Data for TRPC6 Inhibitors
While specific IC50 or EC50 values for Trpc6-IN-2 are not publicly available in the reviewed literature or patent abstracts, the following table summarizes the potency of other well-characterized TRPC6 inhibitors. This information provides a valuable reference for researchers planning to investigate the effects of TRPC6 inhibition in cardiac hypertrophy models.
| Compound | Target(s) | IC50 / EC50 [nM] | Notes |
| This compound | TRPC6 | Not Publicly Available | A benzimidazole derivative reported as a TRPC6 inhibitor. |
| BI-749327 | TRPC6 | 13 (mouse) | Orally bioavailable with 85-fold and 42-fold selectivity over TRPC3 and TRPC7, respectively. |
| SAR7334 | TRPC6 | 7.9 | Potent and specific TRPC6 inhibitor. |
| GSK2332255B | TRPC3/TRPC6 | 3-21 | Dual inhibitor of TRPC3 and TRPC6. |
| GSK2833503A | TRPC3/TRPC6 | 3-21 | Dual inhibitor of TRPC3 and TRPC6. |
| Trpc6-IN-1 | TRPC6 | 4660 (EC50) | Also demonstrates activity on TRPC3 and TRPC7. |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in cardiac hypertrophy.
Cell Culture and Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
Objective: To establish an in-vitro model of cardiac hypertrophy to test the efficacy of this compound.
Methodology:
-
Isolation and Culture of NRVMs: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion. Plate the cells on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Allow cells to attach and start beating spontaneously.
-
Induction of Hypertrophy: After 24-48 hours, replace the medium with serum-free medium for 24 hours to induce quiescence. Induce hypertrophy by treating the cells with a hypertrophic agonist such as Angiotensin II (Ang II, 1 µM) or Endothelin-1 (ET-1, 100 nM) for 24-48 hours.
-
Treatment with this compound: Co-treat the cells with the hypertrophic agonist and varying concentrations of this compound (e.g., 0.1, 1, 10 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control group.
-
Assessment of Hypertrophy: Evaluate hypertrophic markers such as cell size (by microscopy and image analysis), protein synthesis (e.g., using a [3H]-leucine incorporation assay), and expression of hypertrophic genes (e.g., ANP, BNP, β-MHC) by qRT-PCR.
Western Blotting for TRPC6 and Signaling Proteins
Objective: To determine the effect of this compound on the protein levels of TRPC6 and key components of the hypertrophic signaling pathway.
Methodology:
-
Protein Extraction: Lyse the treated NRVMs or homogenized cardiac tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRPC6, phosphorylated NFAT, total NFAT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
Immunoprecipitation of TRPC6
Objective: To investigate protein-protein interactions with TRPC6 and how they might be affected by this compound.
Methodology:
-
Cell Lysis: Lyse cells or tissues in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-TRPC6 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to hypertrophic stimuli and the effect of this compound.
Methodology:
-
Cell Preparation: Plate NRVMs on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Tyrode's solution) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with dye-free physiological salt solution to remove extracellular dye.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Excite Fura-2 alternately at 340 nm and 380 nm, and record the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a hypertrophic agonist (e.g., Ang II) in the presence or absence of this compound.
-
Record the changes in the fluorescence ratio over time.
-
-
Data Analysis: Calculate the change in [Ca2+]i based on the F340/F380 ratio.
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPC6 in Cardiac Hypertrophy
Caption: TRPC6 signaling cascade in cardiac hypertrophy.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
An In-depth Technical Guide to the Pharmacology of TRPC6 Inhibitors, with a Focus on Benzimidazole Derivatives
Disclaimer: Publicly available pharmacological data for the specific compound "Trpc6-IN-2" is limited. This guide provides a comprehensive overview of the pharmacology of potent TRPC6 inhibitors, with a focus on the benzimidazole class to which this compound belongs. The quantitative data and experimental protocols presented are representative of compounds in this class and are drawn from publicly accessible scientific literature and technical datasheets for similar molecules.
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling across various cell types. Its activation is primarily mediated by diacylglycerol (DAG) following the stimulation of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) activation. Dysregulation of TRPC6 activity has been implicated in a range of pathologies, including kidney diseases, cardiac hypertrophy, and pulmonary hypertension, making it a significant target for drug discovery.[1][2] Small molecule inhibitors of TRPC6, such as those from the benzimidazole class, are valuable tools for elucidating the physiological and pathological roles of this channel and hold therapeutic potential.[1][2]
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of representative potent TRPC6 inhibitors.
Table 1: In Vitro Potency of Representative TRPC6 Inhibitors
| Compound Name | Target | Species | IC50 | Assay Type |
| TRPC3/6-IN-2 | TRPC6 | Not Specified | 29.8 nM | Not Specified |
| BI-749327 | TRPC6 | Mouse | 13 nM | Whole-cell patch clamp |
| PCC0208057 | TRPC6 | Not Specified | 2.44 µM | Calcium imaging (Fluo-4) |
| SAR7334 | TRPC6 | Human | 9.5 nM | Calcium influx assay |
Data sourced from publicly available information for representative compounds.[3]
Table 2: Selectivity Profile of Representative TRPC6 Inhibitors
| Compound Name | Off-Target | Species | IC50 | Selectivity (vs. TRPC6) |
| TRPC3/6-IN-2 | TRPC3 | Not Specified | 16 nM | ~0.5-fold |
| BI-749327 | TRPC3 | Mouse | 1100 nM | 85-fold |
| BI-749327 | TRPC7 | Mouse | 550 nM | 42-fold |
| SAR7334 | TRPC3 | Not Specified | 282 nM | ~30-fold |
| SAR7334 | TRPC7 | Not Specified | 226 nM | ~24-fold |
Data sourced from publicly available information for representative compounds.
Experimental Protocols
Detailed methodologies for key experiments used to characterize TRPC6 inhibitors are provided below.
1. In Vitro Calcium Flux Assay
This assay is a common method to determine the potency of a compound in inhibiting TRPC6 channel activity by measuring changes in intracellular calcium concentration.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the assay, cells are transiently transfected with a plasmid encoding human TRPC6 using a suitable transfection reagent.
-
Fluorescent Dye Loading: 24-48 hours post-transfection, the cells are seeded into 96-well plates. On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.
-
Compound Treatment: The cells are then washed to remove excess dye and incubated with varying concentrations of the test inhibitor (e.g., a benzimidazole derivative) or vehicle control.
-
Channel Activation and Signal Detection: A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is added to the wells to activate the channels. The resulting change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the agonist-induced calcium influx, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion flow through TRPC6 channels and is used to characterize the inhibitory effect of a compound on channel currents.
-
Cell Preparation: HEK293 cells stably or transiently expressing TRPC6 are grown on glass coverslips.
-
Recording Setup: The coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. Patch pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.
-
Current Elicitation and Compound Application: TRPC6 currents are elicited by applying a voltage ramp or step protocol and by perfusing the cells with a solution containing a TRPC6 agonist (e.g., OAG). Once a stable baseline current is established, the test inhibitor is applied at various concentrations via the perfusion system.
-
Data Acquisition and Analysis: The resulting currents are recorded, and the inhibitory effect of the compound is quantified by measuring the reduction in the current amplitude at a specific membrane potential. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: TRPC6 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for TRPC6 Inhibitor Characterization.
References
The Potential of TRPC6 Inhibition in Cancer Research: A Technical Guide
Disclaimer: Extensive searches for a specific compound designated "Trpc6-IN-2" have not yielded any publicly available scientific literature or data. It is possible that this is a novel or proprietary compound not yet disclosed in research publications. This guide will therefore focus on the broader role of the Transient Receptor Potential Canonical 6 (TRPC6) channel in oncology and the therapeutic potential of its inhibition, drawing upon data from well-characterized TRPC6 inhibitors.
Executive Summary
The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a significant contributor to the pathophysiology of numerous cancers.[1] Upregulated expression and activity of TRPC6 are frequently observed in various malignancies, including breast, prostate, lung, and brain cancers, where it plays a crucial role in promoting cell proliferation, migration, and invasion.[1][2][3] Inhibition of TRPC6 has been demonstrated to attenuate cancer progression in preclinical models, validating it as a promising therapeutic target. This document provides a comprehensive technical overview of the role of TRPC6 in cancer and the implications of its pharmacological inhibition for researchers, scientists, and drug development professionals.
The Role of TRPC6 in Cancer Pathophysiology
TRPC6 is a Ca2+-permeable channel that is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4] The resulting influx of Ca2+ ions acts as a second messenger, initiating a cascade of intracellular signaling events that are fundamental to cancer progression.
Key Roles of TRPC6 in Cancer:
-
Cell Proliferation and Cell Cycle Progression: TRPC6-mediated Ca2+ influx is critical for cell cycle progression, particularly the G2/M phase transition. Inhibition of TRPC6 has been shown to induce cell cycle arrest at this stage in various cancer cell lines.
-
Migration and Invasion: Enhanced TRPC6 activity promotes cancer cell motility and invasion, key processes in metastasis.
-
Angiogenesis: TRPC6 is implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Chemoresistance: Recent studies suggest a role for TRPC6 in the development of resistance to chemotherapy in some cancers.
Quantitative Data on TRPC6 Inhibition
The following tables summarize key quantitative data for various TRPC6 inhibitors from preclinical cancer studies. This data highlights the potency and effects of targeting TRPC6 in different cancer contexts.
Table 1: In Vitro Efficacy of TRPC6 Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Assay | IC50 / EC50 | Reference |
| PCC0208057 | Prostate Cancer | LNCaP | Cell Proliferation | Not specified | |
| Prostate Cancer | PC3 | Cell Proliferation | Not specified | ||
| SKF-96365 | Non-Small Cell Lung Cancer | A549 | Invasion | Not specified | |
| BI 749327 | Triple-Negative Breast Cancer | HCI028 (PDX) | Tumor Growth | Not specified (in vivo) |
Note: Specific IC50 values for cell proliferation with PCC0208057 were not provided in the referenced abstract. SKF-96365's effect on invasion was significant but a specific IC50 was not mentioned. BI 749327 was evaluated in an in vivo model.
Signaling Pathways Involving TRPC6 in Cancer
TRPC6 is a central node in multiple signaling pathways that drive tumorigenesis. The diagram below illustrates a key pathway involving TRPC6 activation and its downstream effects on cell proliferation.
References
Methodological & Application
Application Notes and Protocols for Trpc6-IN-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and kidney function. Dysregulation of TRPC6 has been implicated in several diseases, making it an attractive therapeutic target. Trpc6-IN-2 is a potent inhibitor of TRPC3 and TRPC6 channels, offering a valuable tool for investigating the roles of these channels in cellular function and disease models. These application notes provide detailed protocols for the in vitro characterization and application of this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been determined against TRPC3 and TRPC6 channels. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| TRPC3 | 16[1] |
| TRPC6 | 29.8[1] |
Signaling Pathway
The TRPC6 signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[2]. DAG directly activates TRPC6 channels, resulting in an influx of Ca2+ and Na+ ions. This cation influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn activates downstream signaling cascades, such as the calcineurin-NFAT pathway, influencing cellular processes like gene expression, proliferation, and differentiation[3]. This compound acts by directly inhibiting the TRPC6 channel, thereby blocking the downstream effects of its activation.
Caption: TRPC6 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Culture and Transfection
This protocol describes the maintenance of cell lines and transient transfection for the expression of TRPC6 channels.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
TRPC6 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: The day before transfection, seed cells into the desired culture plates (e.g., 96-well plates for calcium imaging, larger dishes for electrophysiology) to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Dilute the TRPC6 expression plasmid and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for the recommended time to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours before performing the assays.
-
Intracellular Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium influx using a fluorescent indicator to assess the inhibitory effect of this compound.
Materials:
-
HEK293 cells expressing TRPC6
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol - OAG)
-
This compound
-
Fluorescence microplate reader or microscope
Procedure:
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for 15-30 minutes.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the TRPC6 agonist (e.g., OAG, 100 µM) to stimulate calcium entry.
-
Record the fluorescence intensity over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and measure emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence (ΔF/F0 for Fluo-4) to determine the intracellular calcium concentration.
-
Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the Intracellular Calcium Imaging Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to directly measure TRPC6 channel currents and their inhibition by this compound.
Materials:
-
HEK293 cells expressing TRPC6
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
TRPC6 agonist (e.g., OAG)
-
This compound
Procedure:
-
Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the TRPC6 agonist (e.g., 100 µM OAG) to activate TRPC6 currents.
-
Once a stable current is achieved, co-apply different concentrations of this compound with the agonist.
-
-
Data Acquisition and Analysis:
-
Record the currents before and after the application of the agonist and the inhibitor.
-
Measure the amplitude of the inward and outward currents.
-
Subtract the baseline current from the agonist-induced current to isolate the TRPC6-mediated current.
-
Plot the percentage of inhibition of the TRPC6 current against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
References
Trpc6-IN-2: Detailed Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trpc6-IN-2 is a novel benzimidazole derivative that acts as an inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel permeable to Ca²⁺ and Na⁺, playing a crucial role in various physiological processes. Its dysregulation has been implicated in the pathophysiology of several diseases, including kidney disorders like focal segmental glomerulosclerosis (FSGS), as well as pulmonary hypertension and cardiac hypertrophy. As a result, TRPC6 has emerged as a significant therapeutic target. This compound offers a valuable tool for investigating the physiological and pathological roles of TRPC6 in cellular models.
This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, tailored for researchers in academic and industrial settings.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | Benzimidazole derivative |
| Molecular Formula | C₁₉H₁₇Cl₂FN₆ |
| Molecular Weight | 419.28 g/mol |
| CAS Number | 2308595-83-5 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for long-term stability. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. |
Quantitative Data
The inhibitory activity of this compound against human TRPC6 (hTRPC6) has been determined using a calcium flux assay. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for designing in vitro experiments.
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| This compound | hTRPC6 | Calcium Flux Assay | 0.057 | [1] |
Note: The provided IC₅₀ value is a starting point. The optimal concentration for a specific cell line and experimental condition should be determined empirically through dose-response studies.
Signaling Pathways Involving TRPC6
TRPC6 is a receptor-operated channel, primarily activated by diacylglycerol (DAG) following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) and subsequent stimulation of phospholipase C (PLC). The influx of Ca²⁺ through TRPC6 can initiate a cascade of downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are involved in gene expression changes associated with various disease states.
Experimental Protocols
Prior to conducting experiments, it is essential to prepare a stock solution of this compound in a suitable solvent, such as DMSO. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Determination of Optimal Working Concentration using a Calcium Flux Assay
This protocol outlines the steps to determine the dose-dependent inhibitory effect of this compound on TRPC6 channel activity.
Materials:
-
Cells expressing TRPC6 (e.g., HEK293-hTRPC6 stable cell line)
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol - OAG)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed TRPC6-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in the assay buffer. Pluronic F-127 can be added to improve dye solubility.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Assay: a. Wash the cells with the assay buffer to remove excess dye. b. Add the different concentrations of this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Place the plate in the fluorescence plate reader and record the baseline fluorescence. d. Add a TRPC6 agonist (e.g., OAG) to all wells to stimulate calcium influx and continue recording the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence to determine the inhibitory effect of this compound at each concentration and plot a dose-response curve to determine the IC₅₀.
Protocol 2: Assessment of Cytotoxicity
It is crucial to determine the cytotoxic profile of this compound in the cell line of interest to ensure that the observed effects are due to TRPC6 inhibition and not cellular toxicity. The MTT assay is a common method for this purpose.
Materials:
-
Cell line of interest
-
96-well clear microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Include a vehicle control and a positive control for cytotoxicity.
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to the planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect | - Compound degradation due to improper storage.- Suboptimal inhibitor concentration.- Low TRPC6 expression in the cell line. | - Use freshly prepared dilutions from a properly stored stock.- Perform a dose-response experiment to find the optimal concentration.- Confirm TRPC6 expression using Western blot or qPCR. |
| High background in calcium flux assay | - Autofluorescence of the compound.- High basal calcium levels in cells. | - Run a compound-only control (no cells) to check for autofluorescence.- Optimize cell seeding density and assay conditions. |
| Precipitation of this compound in media | - Poor solubility in aqueous solutions. | - Ensure the final DMSO concentration is as low as possible (<0.1%).- Prepare fresh dilutions immediately before use.- Consider using a solubilizing agent like Pluronic F-127, if compatible with the assay. |
| Observed cytotoxicity at working concentration | - Off-target effects of the compound.- High sensitivity of the cell line to the compound or solvent. | - Determine the CC₅₀ and work at concentrations well below this value.- Lower the final DMSO concentration.- Use a different cell line if necessary. |
Conclusion
This compound is a potent inhibitor of the TRPC6 channel, providing a valuable tool for studying its role in health and disease. By following the detailed protocols and considering the information provided in these application notes, researchers can effectively utilize this compound in their cell culture experiments to dissect the intricate signaling pathways governed by TRPC6. Careful optimization of experimental conditions, including inhibitor concentration and assessment of cytotoxicity, is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for TRPC6 Inhibitors in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed in vivo dosage and administration data for the specific compound Trpc6-IN-2 (CAS: 2308595-83-5) is not publicly available in peer-reviewed literature. The following application notes and protocols are based on published data for other selective TRPC6 inhibitors. This information is intended to serve as a general guide. Researchers should conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for this compound in their specific in vivo models.
Introduction to TRPC6 Inhibition
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium and sodium influx.[1][2] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of numerous diseases, including kidney disease, cardiac hypertrophy, and cancer.[1][3][4] Consequently, TRPC6 has emerged as a promising therapeutic target for drug development. This document provides an overview of in vivo administration strategies for TRPC6 inhibitors, based on available data for compounds other than this compound.
Quantitative Data for In Vivo Studies of TRPC6 Inhibitors
The following table summarizes in vivo dosage and administration data from studies on various TRPC6 inhibitors. This information can be used as a starting point for designing experiments with novel TRPC6 inhibitors like this compound.
| Compound Name | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| PCC0208057 | Mice (xenograft tumor model) | 50 mg/kg | Not specified, likely oral or IP | Effectively inhibited xenograft tumor growth. | |
| SH045 | Mice | 20 mg/kg | Intravenous (i.v.) | Measurable in plasma up to 24 hours. | |
| SH045 | Mice | 20 mg/kg | Oral | Measurable in plasma up to 6 hours; low oral bioavailability. | |
| BI 749327 | Mice (CD-1, B6129F1, C57BL/6J) | 3, 10, or 30 mg/kg | Oral | Dose-proportional increase in plasma concentration. 30 mg/kg daily dosing achieved trough unbound concentrations 10x the IC50 for TRPC6. Ameliorated cardiac and renal fibrosis. | |
| GSK2332255B & GSK2833503A | Mice and Rats | Not specified | Not specified | In vivo efficacy was limited by rapid metabolism and high protein binding, though antifibrotic effects were observed. |
Signaling Pathway and Experimental Workflow
TRPC6 Signaling Pathway
The following diagram illustrates a simplified signaling cascade involving TRPC6. Activation of G-protein coupled receptors (GPCRs) leads to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG). DAG directly activates TRPC6, leading to an influx of Ca2+. This increase in intracellular calcium can activate downstream signaling pathways, such as the calcineurin-NFAT pathway, which is involved in gene transcription related to hypertrophy and fibrosis.
General Experimental Workflow for In Vivo Studies
The diagram below outlines a typical workflow for conducting in vivo studies with a TRPC6 inhibitor.
Experimental Protocols
The following are generalized protocols for the administration of TRPC6 inhibitors in in vivo models. These should be adapted based on the specific inhibitor, animal model, and experimental goals.
Preparation of Dosing Solution
Materials:
-
TRPC6 inhibitor (e.g., this compound)
-
Vehicle (e.g., DMSO, polyethylene glycol (PEG), saline, corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (if required for the administration route)
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the TRPC6 inhibitor and the route of administration. Preliminary solubility tests should be performed. Common vehicles include:
-
For Oral Gavage: A suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of PEG400, Tween 80, and saline.
-
For Intraperitoneal (IP) Injection: A solution in a small percentage of DMSO (typically <5-10%) diluted with saline or corn oil. Ensure the final DMSO concentration is non-toxic to the animals.
-
For Intravenous (IV) Injection: The compound must be fully dissolved in a sterile, isotonic solution. A co-solvent system (e.g., DMSO, PEG) may be necessary, but the final concentration of organic solvents should be minimized.
-
-
Weighing the Compound: Accurately weigh the required amount of the TRPC6 inhibitor in a sterile microcentrifuge tube.
-
Dissolution/Suspension:
-
Add a small amount of the primary solvent (e.g., DMSO) to dissolve the compound completely.
-
Gradually add the co-solvent or suspending agent while vortexing to ensure a homogenous solution or a fine suspension.
-
Sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Final Volume Adjustment: Adjust the final volume with the appropriate vehicle to achieve the desired final concentration for dosing.
-
Sterilization: For parenteral routes (IP, IV), the final dosing solution should be sterile. This can be achieved by sterile filtration if the compound is in solution.
Administration of the TRPC6 Inhibitor
General Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
The volume of administration should be appropriate for the size of the animal and the route of administration to avoid adverse effects.
-
Proper handling and restraint techniques should be used to minimize stress to the animals.
a) Oral Gavage (PO)
-
Animal Restraint: Gently restrain the animal, ensuring it is calm.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the prepared dosing solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress after the procedure.
b) Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the animal to expose the abdominal area.
-
Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Use an appropriate gauge needle (e.g., 25-27 gauge for mice). Insert the needle at a shallow angle and inject the solution.
-
Post-Administration Monitoring: Observe the animal for any signs of pain or discomfort.
c) Intravenous (IV) Injection
-
Animal Restraint: Place the animal in a restraint device that allows access to the injection site (e.g., tail vein in mice and rats).
-
Vein Dilation: The tail can be warmed under a heat lamp to dilate the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30 gauge for mice), carefully insert the needle into the vein and slowly inject the solution.
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Concluding Remarks
The successful in vivo application of TRPC6 inhibitors requires careful consideration of the compound's physicochemical properties, appropriate animal models, and well-defined experimental protocols. While specific data for this compound is currently limited, the information provided for other TRPC6 inhibitors offers a valuable starting point for researchers. It is imperative to conduct thorough preliminary studies to establish the optimal dosage, administration route, and safety profile for any new TRPC6 inhibitor in the selected in vivo model.
References
- 1. Frontiers | TRPC6 Attenuates Cortical Astrocytic Apoptosis and Inflammation in Cerebral Ischemic/Reperfusion Injury [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound|T62201|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 4. TRPC6 | MCE 生命科学试剂服务商 [medchemexpress.cn]
Application Notes and Protocols for Designing a Study with Trpc6-IN-2 in Renal Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel, with a significant permeability to Ca2+, expressed in multiple cell types within the kidney, including podocytes, mesangial cells, and tubular epithelial cells[1][2]. Gain-of-function mutations and overactivation of TRPC6 are strongly implicated in the pathogenesis of various kidney diseases, most notably Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Kidney Disease (DKD)[3][4][5]. The overactivation of TRPC6 leads to excessive intracellular Ca2+ influx, triggering deleterious signaling cascades that result in podocyte injury, foot process effacement, cytoskeletal rearrangement, and apoptosis, ultimately compromising the glomerular filtration barrier.
The central role of TRPC6 in the progression of renal pathologies makes it a compelling therapeutic target. Pharmacological inhibition of TRPC6 channels presents a promising strategy to mitigate renal damage. Trpc6-IN-2 is a potent and selective small-molecule inhibitor of the TRPC6 channel. These application notes provide a comprehensive guide for designing preclinical studies to evaluate the therapeutic potential of this compound in relevant animal models of renal disease. This document outlines the underlying signaling pathways, detailed experimental protocols for disease induction and treatment, and key endpoints for assessing efficacy.
TRPC6 Signaling in Renal Disease
The activation of TRPC6 is a critical event in the progression of kidney disease. It is primarily triggered by stimuli such as G-protein coupled receptor (GPCR) activation and oxidative stress.
-
GPCR-Mediated Activation: Agonists like Angiotensin II (Ang II) bind to their receptors on podocytes, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6 channels, leading to Ca2+ influx.
-
Oxidative Stress: Conditions like diabetes can increase the production of reactive oxygen species (ROS), which have been shown to directly activate TRPC6 channels, contributing to podocyte damage in diabetic nephropathy.
-
Downstream Effects: The resultant increase in intracellular Ca2+ activates downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. This leads to the transcription of genes that contribute to podocyte injury and apoptosis. Furthermore, TRPC6 activation can influence the PI3K/Akt/mTOR signaling pathway, impacting cell survival and autophagy.
Below is a diagram illustrating the key signaling pathways involving TRPC6 in podocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of TRPC6 channel in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of TRPC6 in progression of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trpc6-IN-2 in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that is implicated in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. Its dysregulation is linked to several pathologies, such as focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy, making it a significant target for drug discovery. Trpc6-IN-2 is a potent inhibitor of TRPC3 and TRPC6 channels. This document provides detailed application notes and protocols for the characterization of this compound's effects on TRPC6 channels using patch-clamp electrophysiology.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant TRPC6 modulators are summarized in the table below. This data is essential for designing experiments and interpreting results.
| Compound | Target(s) | Potency (IC₅₀/EC₅₀) | Assay Type | Reference |
| This compound | TRPC3, TRPC6 | IC₅₀: 16 nM (TRPC3), 29.8 nM (TRPC6) | Not specified in public data | |
| BI 749327 | TRPC6 | IC₅₀: 13 nM (mouse), 19 nM (human) | Whole-cell patch-clamp | [1] |
| SAR7334 | TRPC6 | IC₅₀: 7.9 nM | Whole-cell patch-clamp | [2] |
| OAG (agonist) | TRPC3/6/7 | Typically used at 10-100 µM | Whole-cell patch-clamp | [3] |
Signaling Pathways Involving TRPC6
TRPC6 is a key component of signaling cascades initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Understanding these pathways is crucial for designing experiments to investigate the effects of inhibitors like this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Testing this compound
This protocol is designed for characterizing the inhibitory effects of this compound on TRPC6 channels heterologously expressed in cell lines such as HEK293 or CHO cells.
Materials and Reagents:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing human TRPC6. For transient transfections, co-transfection with a fluorescent marker (e.g., GFP) is recommended for easy identification of expressing cells.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
TRPC6 Activator: 1-oleoyl-2-acetyl-sn-glycerol (OAG) stock solution (10-100 mM in DMSO).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block most potassium channels).
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Preparation: Plate cells expressing TRPC6 onto glass coverslips 24-48 hours before the experiment.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage.
-
Cell Approach and Sealing: Under visual control, approach a target cell with the pipette tip while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Baseline Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit currents. Record stable baseline currents for at least 2-3 minutes.
-
Channel Activation: Perfuse the chamber with the external solution containing a TRPC6 agonist, such as 10-100 µM OAG, to activate a stable TRPC6 current.[4]
-
Application of this compound: Once a stable, activated current is achieved, co-perfuse with the OAG-containing external solution now including the desired concentration of this compound. A starting concentration around the IC₅₀ (e.g., 30 nM) is recommended.
-
Recording of Inhibitory Effect: Continuously record the whole-cell currents during the application of this compound. The inhibition of TRPC6 channels should result in a decrease in both inward and outward currents.
-
Dose-Response (Optional): To determine the IC₅₀, apply increasing concentrations of this compound in a stepwise manner, allowing the current to reach a steady state at each concentration.
-
Washout: After recording the effect, perfuse the chamber with the OAG-containing external solution to wash out the inhibitor and observe for reversal of the effect.
-
Data Analysis:
-
Measure the peak outward current (e.g., at +80 or +100 mV) and inward current (e.g., at -80 or -100 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.
-
Expected Results and Troubleshooting
-
Expected Results: Application of this compound to cells with activated TRPC6 channels should lead to a concentration-dependent decrease in the characteristic outwardly rectifying current.
-
Troubleshooting:
-
No TRPC6 current upon OAG application: Ensure cells are healthy and expressing functional TRPC6 channels. Verify the OAG solution's activity.
-
No inhibition by this compound: Verify the concentration and stability of the this compound stock solution. Ensure the perfusion system is working correctly.
-
High leak current: Ensure a high-resistance seal (>1 GΩ) before breaking into whole-cell mode. Use fresh solutions.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of TRPC6 channels. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in patch-clamp electrophysiology experiments to investigate TRPC6 function and its modulation. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of Trpc6-IN-2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes. Its dysregulation has been implicated in the pathogenesis of several diseases, particularly those affecting the kidneys and the heart. Gain-of-function mutations and increased expression of TRPC6 are associated with conditions such as focal segmental glomerulosclerosis (FSGS), renal fibrosis, and pathological cardiac hypertrophy. This makes TRPC6 an attractive therapeutic target for drug development.
These application notes provide a detailed protocol for evaluating the in vivo efficacy of Trpc6-IN-2, a putative inhibitor of TRPC6, in established mouse models of renal fibrosis and cardiac hypertrophy. The protocols are designed to be comprehensive, guiding researchers through animal model induction, drug administration, and endpoint analysis.
TRPC6 Signaling Pathway
The TRPC6 channel is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, which is often downstream of G-protein coupled receptor (GPCR) activation.[1][2] Upon activation, TRPC6 allows the influx of cations, primarily Ca2+, leading to an increase in intracellular calcium concentration. This rise in intracellular Ca2+ can trigger various downstream signaling cascades, including the activation of calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3] Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in pathological processes like fibrosis and hypertrophy.
Caption: TRPC6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary animal models are proposed to test the efficacy of this compound: the Unilateral Ureteral Obstruction (UUO) model for renal fibrosis and the Transverse Aortic Constriction (TAC) model for cardiac hypertrophy.
General Guidelines
Animals: Male C57BL/6 mice, 8-10 weeks old, are recommended for these studies. All animal procedures should be performed in accordance with institutional guidelines and regulations.
This compound Formulation and Administration:
-
Assumption: this compound is a hydrophobic small molecule. The following is a general formulation protocol that may need optimization based on the specific properties of the compound.
-
Vehicle: A common vehicle for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation: Dissolve this compound in DMSO first, then add PEG300 and Tween 80, and finally bring to the final volume with saline. The solution should be freshly prepared before each administration.
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection are common routes. The choice will depend on the pharmacokinetic properties of the compound.
-
Dosing: A dose-response study should be conducted to determine the optimal dose. Based on similar in vivo studies with TRPC6 inhibitors, a starting dose range of 10-50 mg/kg/day is suggested.
Protocol for Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established method for inducing renal interstitial fibrosis.[4][5]
Experimental Workflow:
Caption: Experimental workflow for the UUO model.
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture and cut the ureter between the ligatures.
-
Suture the abdominal wall and skin.
-
Administer post-operative analgesics as per veterinary guidelines.
-
Sham-operated animals will undergo the same procedure without ureteral ligation.
Experimental Groups:
-
Group 1: Sham + Vehicle
-
Group 2: UUO + Vehicle
-
Group 3: UUO + this compound (Low dose)
-
Group 4: UUO + this compound (High dose)
Endpoint Analysis:
-
Histology: Kidneys should be harvested, fixed in 10% formalin, and embedded in paraffin. Sections (4 µm) should be stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and renal fibrosis.
-
Immunohistochemistry: Stain for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and Fibronectin.
-
Gene Expression Analysis (qPCR): Extract RNA from kidney tissue to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
Biochemical Analysis: Measure blood urea nitrogen (BUN) and serum creatinine levels to assess renal function.
Protocol for Transverse Aortic Constriction (TAC) Model
The TAC model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
Experimental Workflow:
Caption: Experimental workflow for the TAC model.
Surgical Procedure:
-
Anesthetize and intubate the mouse.
-
Perform a partial thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.
-
Remove the needle to create a constriction.
-
Close the chest and skin.
-
Administer post-operative analgesics.
-
Sham-operated animals will undergo the same procedure without aortic ligation.
Experimental Groups:
-
Group 1: Sham + Vehicle
-
Group 2: TAC + Vehicle
-
Group 3: TAC + this compound (Low dose)
-
Group 4: TAC + this compound (High dose)
Endpoint Analysis:
-
Echocardiography: Perform weekly echocardiography to assess cardiac function and dimensions, including left ventricular internal dimension (LVID), posterior wall thickness (PWT), ejection fraction (EF), and fractional shortening (FS).
-
Histology: Harvest hearts, weigh them, and fix in 10% formalin. Stain sections with Masson's trichrome for fibrosis and Wheat Germ Agglutinin (WGA) to measure cardiomyocyte cross-sectional area.
-
Gene Expression Analysis (qPCR): Analyze the expression of hypertrophic markers (Nppa, Nppb, Myh7) in heart tissue.
-
Gravimetric Analysis: Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Renal Fibrosis Assessment in UUO Model
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound (Low Dose) | UUO + this compound (High Dose) |
| Fibrotic Area (%) | ||||
| Masson's Trichrome | ||||
| α-SMA Positive Area (%) | ||||
| Gene Expression (Fold Change) | ||||
| Col1a1 | 1.0 | |||
| Acta2 | 1.0 | |||
| Tgf-β1 | 1.0 | |||
| Renal Function | ||||
| BUN (mg/dL) | ||||
| Serum Creatinine (mg/dL) |
Table 2: Cardiac Hypertrophy Assessment in TAC Model
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound (Low Dose) | TAC + this compound (High Dose) |
| Gravimetry | ||||
| HW/BW (mg/g) | ||||
| HW/TL (mg/mm) | ||||
| Echocardiography (at 4 weeks) | ||||
| LVPWd (mm) | ||||
| EF (%) | ||||
| FS (%) | ||||
| Histology | ||||
| Cardiomyocyte Area (µm²) | ||||
| Fibrotic Area (%) | ||||
| Gene Expression (Fold Change) | ||||
| Nppa | 1.0 | |||
| Nppb | 1.0 | |||
| Myh7 | 1.0 |
Pharmacokinetic Analysis
A preliminary pharmacokinetic (PK) study is recommended to determine the bioavailability, half-life, and optimal dosing regimen of this compound.
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended route (e.g., PO) and intravenously (IV) to another cohort for bioavailability calculation.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (t1/2) (h) | ||
| Bioavailability (%) | N/A |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in relevant animal models of renal fibrosis and cardiac hypertrophy. The successful demonstration of efficacy in these models would provide a strong rationale for further development of this compound as a potential therapeutic agent for these debilitating diseases. Careful adherence to these detailed methodologies and systematic data analysis will be crucial for generating reliable and reproducible results.
References
Application Notes and Protocols for Western Blot Analysis of TRPC6 Expression Following Treatment with a TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes by regulating calcium signaling. Dysregulation of TRPC6 expression and activity has been implicated in the pathogenesis of numerous diseases, including kidney disease, cardiac hypertrophy, and cancer.[1][2][3] Consequently, TRPC6 has emerged as a promising therapeutic target, leading to the development of various small molecule inhibitors.
This document provides a comprehensive guide for researchers on how to perform Western blot analysis to evaluate the expression of TRPC6 in response to treatment with a representative TRPC6 inhibitor. The protocols and principles outlined here can be adapted for various TRPC6 inhibitors and cell systems.
Signaling Pathway of TRPC6 Inhibition
TRPC6 is a key component of a signaling cascade that translates extracellular signals into changes in intracellular calcium concentration, ultimately leading to the activation of transcription factors like Nuclear Factor of Activated T-cells (NFAT).[2][4] TRPC6 inhibitors interfere with this pathway by blocking the influx of calcium, thereby preventing the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of NFAT. This, in turn, can modulate the expression of TRPC6 itself, as the TRPC6 gene promoter contains NFAT binding sites, creating a potential feedback loop.
Caption: TRPC6 signaling pathway and point of inhibition.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in analyzing TRPC6 protein expression after treatment with an inhibitor.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Densitometric Analysis of TRPC6 Protein Expression
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized TRPC6 Expression (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 24 | 1.00 | 0.12 | - |
| This compound | 1 | 24 | 0.65 | 0.09 | <0.05 |
| This compound | 5 | 24 | 0.32 | 0.05 | <0.01 |
| This compound | 10 | 24 | 0.15 | 0.03 | <0.001 |
| Positive Control | - | 24 | - | - | - |
| Negative Control | - | 24 | - | - | - |
Table 2: Experimental Conditions and Reagents
| Parameter | Description |
| Cell Line | Human Embryonic Kidney (HEK293) cells |
| TRPC6 Inhibitor | This compound (or other specified inhibitor) |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Assay | BCA Protein Assay Kit |
| % Acrylamide (SDS-PAGE) | 10% |
| Transfer Membrane | PVDF |
| Blocking Buffer | 5% non-fat dry milk in TBST |
| Primary Antibody | Rabbit anti-TRPC6 (e.g., 1:1000 dilution) |
| Loading Control Antibody | Mouse anti-GAPDH (e.g., 1:5000 dilution) |
| Secondary Antibody | HRP-conjugated goat anti-rabbit IgG (1:2000) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed HEK293 cells (or another appropriate cell line expressing TRPC6) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the TRPC6 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1 hour.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against TRPC6 (e.g., rabbit anti-TRPC6, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Loading Control: Simultaneously or after stripping, probe the membrane with a primary antibody for a loading control protein (e.g., mouse anti-GAPDH, diluted 1:5000) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:2000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensities of TRPC6 and the loading control (e.g., GAPDH) using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the TRPC6 band intensity to the corresponding loading control band intensity for each sample.
-
Statistical Analysis: Express the results as a fold change relative to the vehicle-treated control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression.
Concluding Remarks
This document provides a detailed framework for the Western blot analysis of TRPC6 expression following treatment with a TRPC6 inhibitor. Adherence to these protocols will enable researchers to obtain reliable and reproducible data to assess the efficacy and mechanism of action of novel TRPC6-targeted therapeutics. It is important to optimize conditions such as antibody concentrations and incubation times for specific experimental setups.
References
Application Notes and Protocols for High-Throughput Screening Assays Using TRPC6-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in calcium signaling across various cell types. Its involvement in numerous physiological processes and disease states, including kidney disease, cardiac hypertrophy, and pulmonary hypertension, has made it a compelling target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel modulators of TRPC6 activity. This document provides detailed application notes and protocols for utilizing TRPC6-IN-2, a potent inhibitor of TRPC6, in HTS campaigns.
This compound is a valuable tool compound for studying the physiological and pathological roles of TRPC6. It is a potent inhibitor of both TRPC3 and TRPC6 channels, with specific IC50 values detailed in the table below. Understanding its activity profile is crucial for designing and interpreting screening experiments.
Data Presentation: Quantitative Data for this compound
| Compound | Target | IC50 |
| TRPC3/6-IN-2 | TRPC3 | 16 nM |
| TRPC6 | 29.8 nM [1] |
Signaling Pathways Involving TRPC6
TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates TRPC6, leading to an influx of Ca2+ and Na+ ions, which in turn triggers various downstream cellular responses.
TRPC6 Signaling Pathway
Experimental Protocols
High-throughput screening for TRPC6 inhibitors can be effectively performed using two primary methods: a membrane potential assay or a calcium flux assay. Both assays are adaptable to 96- and 384-well formats, making them suitable for large-scale screening campaigns.
Experimental Workflow Overview
The general workflow for an HTS campaign targeting TRPC6 involves several key stages, from assay development to hit confirmation. A pilot screen is crucial to ensure the robustness of the assay before proceeding to full-scale screening. An assay with a Z' factor greater than 0.5 is generally considered excellent for HTS.
References
Application Notes and Protocols for Immunohistochemistry Staining of Trpc6-IN-2 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in various physiological and pathophysiological processes, including cardiac hypertrophy, renal disease, and cancer.[1] Its function as a calcium-permeable channel makes it a compelling target for therapeutic intervention.[1][2] Trpc6-IN-2 is a small molecule inhibitor of TRPC proteins, with specific activity against TRPC6.[3] These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of TRPC6 in tissues that have been treated with this compound. The protocol is intended as a comprehensive guide, though optimization may be required for specific tissue types and experimental conditions.
Mechanism of Action of TRPC6
TRPC6 is a receptor-operated cation channel activated by diacylglycerol (DAG), which is produced downstream of Gq/11-protein coupled receptor signaling and phospholipase C (PLC) activation.[2] Upon activation, TRPC6 allows the influx of cations, primarily Ca2+ and Na+, leading to various cellular responses. The TRPC6-mediated calcium influx can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in pathological conditions like cardiac remodeling.
Data Presentation
The following table provides a template for the semi-quantitative analysis of TRPC6 IHC staining intensity in tissues. This scoring method is based on established practices in IHC analysis where the intensity of the staining is categorized.
Table 1: Semi-Quantitative Analysis of TRPC6 Staining Intensity
| Treatment Group | Staining Intensity Score (Mean ± SD) | Percentage of TRPC6-Positive Cells (Mean ± SD) | Notes |
| Vehicle Control | 3.5 ± 0.5 | 85% ± 7% | Strong, widespread staining observed in target cells. |
| This compound (Low Dose) | 2.1 ± 0.7 | 60% ± 10% | Moderate staining intensity with a noticeable decrease in positive cells. |
| This compound (High Dose) | 0.8 ± 0.4 | 25% ± 8% | Weak to absent staining in the majority of target cells. |
Scoring criteria: 0 = Absent, 1 = Weak, 2 = Moderate, 3 = Strong, 4 = Very Strong.
Experimental Protocols
This section details the recommended protocol for immunohistochemical staining of TRPC6 in tissues previously treated with this compound.
Materials and Reagents
-
Formalin-Fixed Paraffin-Embedded (FFPE) or Frozen Tissue Sections
-
This compound (or vehicle control) treated tissue blocks
-
Primary Antibody: Rabbit anti-TRPC6 polyclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
Blocking Solution (e.g., 5% normal goat serum in PBS)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Xylene and Graded Ethanol Series
-
Mounting Medium
Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100%, 95%, 85%, and 75% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution (10 mM Sodium Citrate, pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature in the buffer for 20 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution (e.g., 5% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TRPC6 antibody in blocking solution to its optimal concentration (to be determined by titration).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with wash buffer for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the sections three times with wash buffer.
-
Apply DAB substrate solution and incubate until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol for Frozen Tissues
-
Fixation:
-
Fix frozen sections in cold acetone or methanol for 10 minutes at -20°C.
-
Air dry briefly.
-
-
Washing:
-
Wash slides three times for 5 minutes each in PBS.
-
-
Peroxidase Blocking, Blocking, Antibody Incubations, Detection, Counterstaining, and Mounting:
-
Follow steps 3-9 from the paraffin-embedded tissue protocol.
-
Note on this compound Treatment: The presence of the inhibitor in the tissue is not expected to directly interfere with the antibody-antigen binding in this IHC protocol, as the inhibitor targets the channel's function rather than its primary protein structure. However, it is crucial to include proper controls, such as tissues treated with a vehicle, to accurately assess any changes in TRPC6 protein expression or localization resulting from the inhibitor's biological effects.
Visualizations
TRPC6 Signaling Pathway
Caption: TRPC6 signaling pathway and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
Caption: Step-by-step workflow for IHC staining of TRPC6.
References
Troubleshooting & Optimization
Technical Support Center: Trpc6-IN-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Trpc6-IN-2 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a chemical inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that facilitates the influx of ions such as calcium (Ca²⁺) and sodium (Na⁺) into cells.[1][2] This ion influx is a critical step in various cellular signaling pathways. This compound functions by blocking this channel, thereby inhibiting downstream cellular processes.[1]
Q2: In which signaling pathways is TRPC6 involved?
TRPC6 is a key component in several signaling cascades. A primary pathway involves its activation following the stimulation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases, which results in the production of diacylglycerol (DAG). DAG directly activates TRPC6. The subsequent increase in intracellular Ca²⁺ can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which has been implicated in pathological cardiac hypertrophy and fibrosis. TRPC6 is also involved in pathways related to cell proliferation, migration, and mechanosensation.
Q3: What are the known off-target effects of this compound?
While this compound is designed as a TRPC6 inhibitor, it also demonstrates activity against other closely related TRPC channels, specifically TRPC3 and TRPC7. It is important for researchers to be aware of this broader selectivity profile when interpreting experimental results, particularly in systems where these other channels are expressed.
Q4: What is the recommended solvent and storage for this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C for long-term stability, protected from light. For short-term storage, 4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Compound Precipitation in Experimental Media
Problem: The media appears cloudy, hazy, or contains visible particulates after the addition of this compound. This is a common issue due to the compound's lipophilic nature.
| Possible Cause | Recommended Solution |
| Low aqueous solubility. | Prepare fresh dilutions from the DMSO stock solution for each experiment. |
| High final DMSO concentration. | Keep the final DMSO concentration in the aqueous experimental media as low as possible (ideally below 0.5%) to prevent solvent-induced precipitation and toxicity. |
| Improper dissolution. | Ultrasonication of the stock solution can aid in achieving complete dissolution. Placing the media in a sonicator bath for 15-30 minutes can often redissolve small amounts of precipitate. |
| Temperature effects. | Gently warm the media to 37°C in a water bath to increase solubility. Caution: Do not exceed 37°C, as this may degrade the inhibitor or other media components. |
| pH of the media. | Ensure the experimental media is properly buffered, as significant deviations from physiological pH can affect compound solubility. |
Issue 2: No Observable Effect of this compound
Problem: The addition of this compound does not produce the expected inhibitory effect.
| Possible Cause | Recommended Solution |
| Low TRPC6 expression in the cell model. | Confirm TRPC6 expression levels in your cell line using techniques like qPCR or Western blotting. Select a cell model with sufficient TRPC6 expression. |
| Ineffective concentration. | The optimal working concentration can vary. Perform a dose-response experiment to determine the most effective concentration for your specific cell type and assay. Published studies have utilized concentrations in the range of 10 to 30 μM. |
| Compound degradation. | Prepare fresh solutions of this compound for each experiment from properly stored stock solutions to avoid issues with degradation. |
| Cellular efflux. | Some cell lines may actively transport the inhibitor out of the cell. Consider co-incubation with an efflux pump inhibitor if this is suspected. |
Issue 3: High Variability in Experimental Replicates
Problem: Inconsistent results are observed between experimental replicates.
| Possible Cause | Recommended Solution |
| Mechanical activation of TRPC6. | TRPC6 channels are sensitive to mechanical stress. Standardize all cell handling procedures, including pipetting and fluid exchange, to be as gentle as possible. The use of automated liquid handlers can improve consistency. |
| Inconsistent agonist/inhibitor concentration. | Degradation or improper storage of this compound or activating compounds can lead to variable effective concentrations. Always prepare fresh solutions from properly stored stocks. |
| Cell passage number and health. | The expression levels of ion channels can change with cell passage number. Use cells within a consistent and low passage number range and regularly monitor their health and morphology. |
| Inconsistent compound preparation. | Ensure consistency in weighing, dissolving, and diluting the compound for each experiment. |
Issue 4: Observed Cell Toxicity
Problem: Cells show signs of stress or death after treatment with this compound.
| Possible Cause | Recommended Solution |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of your cell line, which is typically less than 0.5%. |
| Off-target effects at high concentrations. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your specific cells and use a concentration below this threshold. |
Quantitative Data Summary
Table 1: Potency of this compound and Other TRPC Inhibitors
| Compound | Target(s) | IC₅₀ / EC₅₀ | Notes |
| This compound | TRPC6 | EC₅₀: ~4.66 μM | Also inhibits TRPC3 (EC₅₀: 0.45 μM) and TRPC7 (EC₅₀: 1.13 μM). |
| BI 749327 | TRPC6 | IC₅₀: 13 nM (mouse) | Orally bioavailable with high selectivity over TRPC3 and TRPC7. |
| SAR-7334 | TRPC6 | IC₅₀: 7.9 nM | A specific TRPC6 antagonist. |
| BI 749327 | TRPC6 | IC₅₀: 11 nM | A specific TRPC6 antagonist. |
| SH045 | TRPC6 | IC₅₀: 5.8 nM | A specific TRPC6 antagonist. |
| PCC0208057 | TRPC6 | IC₅₀: 2.44 μmol/L | A novel small molecule inhibitor. |
| Pyr3 | TRPC3 | IC₅₀: 0.7 μM | A selective TRPC3 blocker that is inactive against TRPC6. |
Experimental Protocols
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium changes in response to TRPC6 modulation using a fluorescent calcium indicator.
-
Cell Preparation: Seed cells on an appropriate plate (e.g., 96-well black-walled, clear bottom) and grow to the desired confluency.
-
Dye Loading:
-
Wash cells twice with Hank's Balanced Salt Solution (HBSS) or another suitable buffer.
-
Prepare a loading solution of a calcium indicator dye (e.g., Fluo-4 AM at 1-5 µM) in HBSS.
-
Incubate the cells with the dye loading solution at 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells three times with the assay buffer to remove any extracellular dye.
-
Compound Addition:
-
Add this compound at various concentrations to the designated wells.
-
Include appropriate controls (vehicle control, positive control with a known TRPC6 agonist like OAG).
-
-
Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a TRPC6 agonist (if studying inhibition) and immediately begin recording the fluorescence intensity over time. The signal change corresponds to changes in intracellular calcium concentration.
-
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the effect of this compound on calcium flux.
Wound Healing (Scratch) Assay for Cell Migration
This protocol is used to assess the effect of this compound on cell migration.
-
Cell Seeding: Plate cells in a culture dish or multi-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing this compound at the desired concentration. Include a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition and compare the migration rate between the this compound treated and control cells.
Visualizations
Caption: TRPC6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical flow diagram for troubleshooting common issues.
References
Technical Support Center: Optimizing Trpc6-IN-2 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Trpc6-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) ion channels, with high affinity for TRPC6 and TRPC3. TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and other cations into the cell, a key process in various signaling pathways. This compound exerts its inhibitory effect by blocking this channel, thereby reducing intracellular calcium concentration and modulating downstream cellular events. It has a reported IC₅₀ of 29.8 nM for TRPC6.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal working concentration of this compound is highly dependent on the specific cell type, assay conditions, and the biological question being investigated. Based on its low nanomolar IC₅₀, a good starting point for most in vitro cell-based assays is to perform a dose-response curve ranging from 1 nM to 1 µM. It is crucial to determine the precise optimal concentration for your specific experimental setup empirically.
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium or experimental buffer to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: Is this compound specific for the TRPC6 channel?
A4: this compound is a potent inhibitor of both TRPC3 and TRPC6, with an IC₅₀ of 16 nM for TRPC3 and 29.8 nM for TRPC6.[1] Its selectivity against other TRPC channels and off-target proteins should be considered when interpreting experimental results. For experiments requiring high specificity for TRPC6, it is advisable to use complementary approaches, such as siRNA-mediated knockdown of TRPC6, to confirm that the observed effects are indeed mediated by the inhibition of TRPC6.
Q5: What are the known downstream signaling pathways affected by TRPC6 inhibition with this compound?
A5: TRPC6 activation is linked to several downstream signaling cascades. Therefore, its inhibition by this compound can modulate these pathways. Key pathways include the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is involved in gene transcription, and the ERK1/2 MAP kinase pathway, which plays a role in cell proliferation and survival.[2] TRPC6 has also been implicated in signaling pathways involving PI3K/Akt.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Ensure proper storage of stock solutions at -20°C or -80°C in aliquots. Prepare fresh working solutions for each experiment. | |
| Low TRPC6 expression: The cell line used may have low or no expression of TRPC6. | Verify TRPC6 expression levels in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express TRPC6 or a heterologous expression system. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in the toxic range for the cells. | Determine the cytotoxic concentration 50 (CC₅₀) using a cell viability assay (e.g., MTT or CCK-8 assay). Use concentrations well below the CC₅₀ for your functional assays. |
| Off-target effects: this compound also inhibits TRPC3. The observed phenotype might be due to the inhibition of TRPC3 or other off-target proteins. | Use a lower concentration of this compound that is more selective for TRPC3/6. Employ control experiments, such as using other TRPC6 inhibitors with different selectivity profiles or genetic knockdown of TRPC6 and TRPC3 to validate the target specificity of the observed effects. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters, including cell seeding density, passage number, and incubation times. Ensure accurate and consistent preparation of all solutions. |
| Solvent effects: Inconsistent final concentrations of the solvent (e.g., DMSO) can affect cellular responses. | Maintain a consistent and low final concentration of the solvent in all experimental wells, including vehicle controls. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used TRPC6 inhibitors for comparison.
| Compound | TRPC6 IC₅₀ (nM) | TRPC3 IC₅₀ (nM) | TRPC7 IC₅₀ (nM) | Reference |
| This compound | 29.8 | 16 | - | [1] |
| SAR7334 | 9.5 | 282 | 226 | |
| BI 749327 | 13 (mouse) | 1100 (mouse) | 550 (mouse) |
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental processes and the biological context of TRPC6 inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: TRPC6 signaling pathway and point of inhibition by this compound.
Caption: A typical experimental workflow for determining the IC₅₀ of this compound.
Detailed Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Fluorescence-Based Calcium Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on TRPC6-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPC6 (or another suitable cell line)
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96-well black, clear-bottom cell culture plates
-
This compound
-
DMSO (anhydrous)
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1-oleoyl-2-acetyl-sn-glycerol (OAG)
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Fluo-4 AM calcium indicator
-
Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS)
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Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Seeding: Seed HEK293-TRPC6 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a 2x concentration series of this compound in HBSS from your DMSO stock. Include a vehicle control (0.1% DMSO in HBSS).
-
Add 100 µL of the 2x this compound dilutions to the respective wells of the cell plate (this will result in a 1x final concentration).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement and Agonist Stimulation:
-
Place the plate in a fluorescence plate reader and record a baseline fluorescence signal for 30-60 seconds.
-
Using the plate reader's injector, add a TRPC6 agonist, such as OAG (final concentration of 50-100 µM), to stimulate calcium influx.
-
Continue to record the fluorescence intensity for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the response magnitude for each well (e.g., peak fluorescence minus baseline).
-
Normalize the data to the vehicle control (agonist-only response set to 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on TRPC6 channel currents.
Materials:
-
HEK293 cells expressing TRPC6, plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2 with CsOH)
-
This compound
-
OAG
Methodology:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes and fire-polish them to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) periodically to elicit currents.
-
Establish a stable baseline current recording.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing a known concentration of OAG (e.g., 100 µM) to activate TRPC6 channels.
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Once a stable activated current is observed, co-perfuse with OAG and varying concentrations of this compound.
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Record the current at each concentration of the inhibitor.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) for each condition.
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Calculate the percentage of inhibition of the OAG-activated current for each concentration of this compound.
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Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀.
-
References
Common issues with Trpc6-IN-2 solubility and stability
Welcome to the Technical Support Center for Trpc6-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell. This ion influx is a critical component of various signaling pathways that regulate cellular processes. This compound exerts its inhibitory effect by blocking this channel, thereby modulating downstream cellular events.
Q2: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
Q4: I am observing precipitation when I dilute my this compound stock solution into aqueous media. What should I do?
Precipitation in aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the "Troubleshooting Guide: Solubility Issues" section below for detailed recommendations.
Q5: What is the stability of this compound in cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, may be limited. It is best practice to prepare fresh working dilutions from your DMSO stock solution for each experiment. Avoid storing the compound in aqueous buffers for extended periods.
Q6: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to note that its predecessor, Trpc6-IN-1, exhibits activity against other TRPC channels, such as TRPC3 and TRPC7. Researchers should consider the possibility of similar off-target effects with this compound and include appropriate controls in their experiments.
Troubleshooting Guides
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | - Prepare fresh dilutions from a DMSO stock for each experiment.- Ensure the final DMSO concentration in the experimental media is low (typically <0.5%) to minimize solvent toxicity and precipitation.[1]- Gentle warming of the media to 37°C may aid in dissolution.- Sonication of the diluted solution for a short period can help redissolve small amounts of precipitate. |
| Inconsistent or No Inhibitory Effect | Degradation of the compound due to improper storage or handling. | - Always use freshly prepared dilutions from a properly stored and aliquoted stock solution.- Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. |
| Low effective concentration. | - The effective concentration can vary between cell lines and experimental setups. Empirically determine the optimal working concentration for your system. | |
| Observed Cell Toxicity | High DMSO concentration in the final working solution. | - Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically <0.5%).[1]- Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
| Off-target effects at high concentrations. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your specific cells. |
Troubleshooting Guide: Stability Issues
| Issue | Possible Cause | Recommended Solution |
| Loss of Activity Over Time in Experiments | Degradation of this compound in aqueous experimental media. | - Prepare working solutions fresh from a DMSO stock immediately before use.- For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. |
| Variability Between Experiments | Inconsistent compound preparation or degradation of stock solution. | - Standardize all steps of compound preparation, including weighing, dissolving, and diluting.- Use aliquoted stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate : Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Dissolve : Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution : Gently vortex the vial and, if necessary, sonicate in a water bath for a short period until the powder is completely dissolved.
-
Aliquot : Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store : Store the aliquots at -20°C or -80°C as recommended in the storage table.
Protocol 2: General Cell-Based Assay Workflow
The following diagram outlines a general workflow for utilizing this compound in cell-based assays.
Protocol 3: Calcium Flux Assay
This protocol provides a general guideline for measuring changes in intracellular calcium in response to this compound treatment using a fluorescent calcium indicator.
-
Cell Preparation : Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Dye Loading :
-
Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer.
-
Incubate the cells with the dye loading solution according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess extracellular dye.
-
-
Compound Addition :
-
Prepare serial dilutions of this compound in the assay buffer from a freshly prepared working solution.
-
Add the desired concentrations of this compound to the wells and incubate for a predetermined pre-treatment time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement :
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Prepare a solution of a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) at a concentration known to elicit a response.[2]
-
Use a fluorescence plate reader to record baseline fluorescence.
-
Add the agonist solution to the wells and continue recording the fluorescence signal to measure calcium influx.
-
-
Data Analysis : Analyze the change in fluorescence intensity over time to determine the effect of this compound on calcium signaling.
TRPC6 Signaling Pathways
TRPC6 is a key component in various signaling cascades, primarily activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
Canonical TRPC6 Activation Pathway
Activation of GPCRs or RTKs leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6 channels, leading to an influx of Ca²⁺ and Na⁺. This increase in intracellular Ca²⁺ can then trigger a variety of downstream signaling events.[3][4]
References
- 1. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of C-Terminal PKC Phosphorylation on TRPC6 Current Kinetics [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of TRPC6 Inhibitors
A Note on Trpc6-IN-2: Initial searches for a small molecule inhibitor designated "this compound" have not yielded specific public data on its selectivity profile or known off-target effects. The following technical support guide is designed to provide researchers with the principles and methodologies to assess and minimize off-target effects for any TRPC6 inhibitor, using publicly available data for other known TRPC6 inhibitors as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a TRPC6 inhibitor?
A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or biomolecules other than the intended target, in this case, the TRPC6 channel.[1] These interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, or confounding phenotypes that are incorrectly attributed to the inhibition of TRPC6.[2] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting TRPC6) and off-target effects.[1]
Q2: How can I determine the potential off-target profile of my TRPC6 inhibitor?
A: Ideally, the manufacturer or developer of the inhibitor should provide a selectivity profile. This is often determined through broad screening panels, such as kinase panels or receptor binding assays. If this information is unavailable, researchers can employ several strategies:
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Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor.[3]
-
Literature Search: Look for publications that have characterized the inhibitor or structurally similar compounds.
-
Experimental Profiling: Conduct your own selectivity profiling using commercially available services that screen against a wide range of protein targets.
Q3: What are the typical downstream signaling pathways of TRPC6 activation that I should monitor to confirm on-target effects?
A: TRPC6 is a non-selective cation channel that primarily allows the influx of Ca2+ and Na+.[4] Its activation is linked to several downstream signaling cascades. Monitoring these pathways can help confirm on-target activity of your inhibitor. Key pathways include:
-
Calcineurin-NFAT Signaling: TRPC6-mediated Ca2+ influx can activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and transcriptional activity.
-
ERK1/2 Activation: In some cellular contexts, TRPC6 activity has been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Below is a diagram illustrating the primary signaling pathway of TRPC6.
Troubleshooting Guides
Issue 1: The observed cellular phenotype does not correlate with known TRPC6 function.
-
Possible Cause: The phenotype may be due to off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Validate with a Structurally Different Inhibitor: Use a second, structurally unrelated TRPC6 inhibitor. If the same phenotype is observed, it is more likely an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a form of TRPC6 that is resistant to the inhibitor. If the phenotype is reversed, this strongly suggests an on-target effect.
-
Use a Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the TRPC6 gene. If this genetic approach phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.
-
Issue 2: Significant cell toxicity is observed at concentrations required for TRPC6 inhibition.
-
Possible Cause: The inhibitor may be interacting with off-targets that are critical for cell survival.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of the inhibitor that is effective for on-target inhibition and use the lowest possible concentration in your experiments.
-
Conduct a Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity occurs and see if it is separable from the concentration required for TRPC6 inhibition.
-
Assess Apoptosis/Necrosis Markers: Use assays such as TUNEL or Annexin V staining to determine the mechanism of cell death, which might provide clues about the off-target pathways involved.
-
Issue 3: Conflicting results are obtained when using the inhibitor in different cell lines or tissues.
-
Possible Cause: The expression levels of the on-target (TRPC6) and potential off-targets can vary significantly between different cell types. This can alter the apparent efficacy and specificity of the inhibitor.
-
Troubleshooting Steps:
-
Quantify Target Expression: Use qPCR or Western blotting to confirm and quantify the expression of TRPC6 in the different cell lines or tissues being used.
-
Consider Off-Target Expression: If known off-targets have been identified, assess their expression levels in your experimental systems.
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Re-evaluate Dose-Response: Perform a dose-response curve for each cell line to determine the optimal inhibitor concentration for each specific system.
-
The logical flow for troubleshooting off-target effects is depicted in the following diagram.
Data Presentation: Selectivity of Known TRPC6 Inhibitors
While specific data for "this compound" is not available, the following table summarizes the selectivity of two other known TRPC6 inhibitors, Trpc6-IN-1 and BI-749327, to illustrate the type of data researchers should seek. BI-749327 has a more comprehensively documented selectivity profile.
| Compound | Target | Species | IC50 / EC50 (nM) | Selectivity Fold (vs. TRPC6) |
| Trpc6-IN-1 | TRPC6 | Not Specified | 4660 (EC50) | - |
| TRPC3 | Not Specified | Active, no IC50 reported | Not Determined | |
| TRPC7 | Not Specified | Active, no IC50 reported | Not Determined | |
| BI-749327 | TRPC6 | Mouse | 13 (IC50) | - |
| TRPC6 | Human | 19 (IC50) | - | |
| TRPC3 | Mouse | 1100 (IC50) | 85-fold | |
| TRPC7 | Mouse | 550 (IC50) | 42-fold | |
| TRPC5 | Not Specified | >700-fold selective vs. TRPC6 | >700-fold |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that your inhibitor binds to TRPC6 in a cellular context.
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Cell Treatment: Treat intact cells with your TRPC6 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat cell lysates at a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble TRPC6 protein remaining at each temperature using Western blotting. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
A generalized workflow for a CETSA experiment is provided below.
2. NFAT Reporter Assay to Measure Functional On-Target Activity
This cell-based assay assesses the functional consequence of TRPC6 inhibition on its downstream signaling.
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Cell Transfection: Co-transfect cells (e.g., HEK293) with a TRPC6 expression vector and an NFAT-luciferase reporter plasmid.
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Inhibitor Treatment: Pre-incubate the cells with various concentrations of your TRPC6 inhibitor or a vehicle control.
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Channel Activation: Stimulate TRPC6 channels using an agonist such as OAG (1-oleoyl-2-acetyl-sn-glycerol).
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Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity. A dose-dependent decrease in luciferase signal with inhibitor treatment indicates on-target functional inhibition of the TRPC6-NFAT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. TRPC6 - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results in TRPC6 Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving TRPC6 inhibitors, such as Trpc6-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TRPC6 inhibitors like this compound?
TRPC6 inhibitors, including compounds like this compound, are designed to block the activity of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca2+) and sodium (Na+) into cells.[1][2] This ion influx is a critical step in numerous signaling pathways. By blocking this channel, TRPC6 inhibitors prevent the downstream cellular processes that are dependent on this cation entry.[1]
Q2: In which key signaling pathways is TRPC6 involved?
TRPC6 is a crucial component of several signaling cascades. A primary pathway involves its activation following the stimulation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases. This stimulation leads to the production of diacylglycerol (DAG), which directly activates TRPC6.[3] The subsequent increase in intracellular Ca2+ can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which plays a role in pathological conditions such as cardiac hypertrophy and fibrosis. TRPC6 is also implicated in pathways related to cell proliferation, migration, and mechanosensation.
Q3: What are the known off-target effects of TRPC6 inhibitors?
While specific off-target effects for a given proprietary compound like "this compound" would be detailed in its accompanying literature, it is important to consider the selectivity profile of TRPC inhibitors in general. Some inhibitors may exhibit activity against other closely related TRPC channels, such as TRPC3 and TRPC7. Older, less specific TRPC inhibitors like 2-aminoethoxydiphenyl borate (2-APB) and SKF-96365 are known to have a wide range of off-target effects on other ion channels and cellular processes, which can complicate the interpretation of experimental data.
Q4: What are some common research applications for TRPC6 inhibitors?
TRPC6 inhibitors are utilized to investigate the physiological and pathophysiological roles of the TRPC6 channel in various cellular and disease models. Common applications include studying its role in kidney diseases (such as focal segmental glomerulosclerosis), cardiac hypertrophy, pulmonary hypertension, and fibrosis. They are also used to explore the involvement of TRPC6 in cancer cell proliferation and migration.
Troubleshooting Unexpected Experimental Results
Issue 1: High Variability or Inconsistent Results Between Replicates
Possible Cause 1: Mechanical Activation of TRPC6 TRPC6 channels are known to be sensitive to mechanical stress, including membrane stretch. Inconsistent cell handling, vigorous pipetting, or turbulent fluid exchange during experiments can inadvertently activate the channel, leading to variable results.
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Solution: Standardize all cell handling procedures to be as gentle as possible. If feasible, utilize automated liquid handlers for consistent dispensing of reagents and media. Be particularly careful during media changes and the application of compounds.
Possible Cause 2: Inconsistent Compound Concentration or Degradation The stability of the TRPC6 inhibitor and any activating agonists in solution can affect the final experimental outcome. Improper storage or repeated freeze-thaw cycles can lead to degradation.
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Solution: Always prepare fresh solutions of the TRPC6 inhibitor and any agonists for each experiment. Store stock solutions according to the manufacturer's instructions, which typically involves storage at -20°C or -80°C and protection from light.
Possible Cause 3: Cell Health and Passage Number The expression levels of ion channels, including TRPC6, can fluctuate with the passage number of cell lines. Furthermore, cells that are unhealthy or stressed will exhibit altered responses.
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Solution: Maintain a consistent and low passage number range for your cell lines. Regularly monitor the health and morphology of your cells to ensure they are in an optimal state for experimentation.
Issue 2: No Observable Effect of the TRPC6 Inhibitor
Possible Cause 1: Low or Absent TRPC6 Expression in the Cell Model The chosen cell line may not endogenously express sufficient levels of the TRPC6 channel for an inhibitory effect to be detectable.
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Solution: Verify the expression of TRPC6 in your cell model at both the mRNA and protein levels using techniques such as qPCR, Western blotting, or immunofluorescence. Consider using a cell line known to express TRPC6 or a heterologous expression system (e.g., HEK293 cells transfected with a TRPC6-expressing plasmid).
Possible Cause 2: Ineffective Concentration of the Inhibitor The concentration of the TRPC6 inhibitor being used may be too low to effectively block the channel in your specific experimental setup.
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Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your particular cell type and experimental conditions.
Possible Cause 3: Suboptimal Experimental Conditions The activation of TRPC6 might be weak or absent under your current experimental conditions, thus masking the effect of the inhibitor.
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Solution: Ensure that you are using an appropriate agonist (e.g., a DAG analog like OAG) at a concentration sufficient to elicit a robust and measurable activation of the TRPC6 channel.
Key Experimental Protocols
Cell Surface Biotinylation Assay
This assay is used to quantify the amount of TRPC6 present on the cell surface.
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Cell Preparation: After treatment with the TRPC6 inhibitor, wash the cells twice with ice-cold PBS.
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Biotinylation: Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
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Quenching: Stop the biotinylation reaction by washing the cells with a quenching buffer (e.g., PBS containing glycine or Tris).
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated (cell surface) proteins.
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Western Blotting: Elute the captured proteins from the beads and analyze for the presence of TRPC6 by Western blotting.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording TRPC6 currents in a heterologous expression system like HEK293 cells to assess the inhibitory effect of a compound.
Solutions:
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Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2. Adjust pH to 7.4 with NaOH.
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Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.
Procedure:
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Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
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Recording:
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Clamp the cell at a holding potential of -60 mV.
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Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents and generate I-V curves.
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Record baseline currents until a stable period is achieved.
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Channel Activation and Inhibition:
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Perfuse the cell with the extracellular solution containing a TRPC6 activator, such as 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG), to induce a robust TRPC6 current.
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Once a stable activated current is achieved, co-perfuse with varying concentrations of the TRPC6 inhibitor (e.g., this compound) to determine the dose-dependent inhibition.
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Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of a known TRPC6 antagonist, BI-749327, which can serve as a reference for what to expect from a selective TRPC6 inhibitor.
Table 1: Inhibitory Potency (IC50) of BI-749327 on TRPC6 Channels
| Species | IC50 (nM) |
| Mouse | 13 |
| Human | 19 |
| Guinea Pig | 15 |
Data sourced from Lin B.L., et al. (2019).
Table 2: Selectivity of BI-749327 for Mouse TRPC Isoforms
| Channel | IC50 (nM) | Selectivity Fold (vs. mTRPC6) |
| TRPC6 | 13 | - |
| TRPC3 | 1,100 | 85 |
| TRPC7 | 550 | 42 |
Data sourced from Lin B.L., et al. (2019).
Visualizing Key Pathways and Workflows
TRPC6 Signaling Pathway and Point of Inhibition
References
Best practices for long-term storage of Trpc6-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage, handling, and use of Trpc6-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: What is the best solvent for dissolving and storing this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to ensure the best solubility and stability.
Q3: How can I avoid repeated freeze-thaw cycles?
A3: To avoid degradation of this compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This practice ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Q4: Is this compound stable in aqueous solutions?
A4: this compound, like many similar inhibitors, has limited stability in aqueous solutions. It is strongly recommended to prepare fresh working solutions in your physiological buffer or cell culture medium immediately before each experiment.
Best Practices for Long-Term Storage
Proper storage of this compound is critical for maintaining its potency and ensuring the reproducibility of your experimental results.
| Parameter | Recommendation | Duration |
| Form | Powder | Up to 3 years at -20°C |
| Solvent | Anhydrous DMSO | Prepare fresh or store aliquots |
| Solution Storage | Aliquots at -80°C | Up to 2 years |
| Aliquots at -20°C | Up to 1 year | |
| Handling | Avoid repeated freeze-thaw cycles | N/A |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: The effective concentration can vary between cell types and experimental conditions. 3. Low Solubility: The compound may have precipitated out of the aqueous working solution. | 1. Always use freshly prepared working solutions from a properly stored and aliquoted stock. 2. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. 3. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent effects. |
| Observed Cellular Toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects. | 1. Ensure the final DMSO concentration in your assay does not exceed the tolerance level of your cell line (generally <0.5%). 2. Determine the cytotoxic concentration of this compound for your specific cells using a cell viability assay. |
| Variability Between Experiments | 1. Inconsistent Compound Preparation: Variations in weighing, dissolving, or diluting the compound. 2. Cell Passage Number: Cellular responses can change over time with increasing passage number. | 1. Standardize all steps of compound preparation and handling. 2. Use cells within a consistent and defined passage number range for all related experiments. |
Experimental Protocols
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium flux in response to TRPC6 inhibition.
Materials:
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Cells expressing TRPC6
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This compound
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Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
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TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol - OAG)
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Hank's Balanced Salt Solution (HBSS) or other suitable buffer
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Fluorescence plate reader or microscope
Methodology:
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Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
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Dye Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
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Inhibitor Incubation: Pre-incubate the cells with the desired concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes).
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Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
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Agonist Stimulation: Add a TRPC6 agonist, such as OAG, to stimulate calcium influx.
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Data Acquisition: Record the fluorescence signal over time to measure the change in intracellular calcium concentration.
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Data Analysis: Analyze the fluorescence data to determine the effect of this compound on TRPC6-mediated calcium entry.
Visualizations
TRPC6 Signaling Pathway
Caption: Simplified TRPC6 signaling pathway.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
How to control for vehicle effects when using Trpc6-IN-2
Welcome to the technical support center for Trpc6-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The primary focus is to address the critical aspect of controlling for vehicle effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: Based on the physicochemical properties of similar pyrazolopyrimidine-based TRPC inhibitors like Trpc6-IN-1, the recommended vehicle for this compound is dimethyl sulfoxide (DMSO).[1][2] It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.[2]
Q2: Why is a vehicle control absolutely essential when using this compound?
A2: A vehicle control is crucial because the solvent used to dissolve a compound, in this case, DMSO, is not biologically inert.[3] DMSO can exert its own effects on cellular systems, which could be misinterpreted as the specific effects of this compound.[2] A vehicle control group, treated with the exact same concentration of DMSO as the experimental group, allows you to distinguish the true effects of the inhibitor from any non-specific effects of the solvent.
Q3: What are the known cellular effects of DMSO that could interfere with my TRPC6 experiments?
A3: DMSO can significantly impact experiments involving TRPC6, a calcium-permeable cation channel. Key confounding effects include:
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Alteration of Intracellular Calcium Levels: DMSO is known to cause a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i). This occurs due to the release of calcium from intracellular stores and potentially by stimulating its influx across the plasma membrane. This is a critical consideration as the primary function of TRPC6 is to regulate calcium influx.
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Changes in Cell Viability and Proliferation: Depending on the concentration and cell type, DMSO can alter cell growth rates.
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Membrane Permeability: High concentrations of DMSO can affect cell membrane integrity.
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Gene Expression and Differentiation: DMSO is a known inducer of cell differentiation in some cell types, a process that can be linked to changes in calcium signaling.
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?
A4: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% . Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but primary cells are often more sensitive. It is highly recommended to perform a dose-response curve with DMSO alone to determine the maximal concentration that does not affect the viability or baseline function of your specific cell model.
Q5: Are there known off-target effects for this compound?
A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, related compounds like Trpc6-IN-1 have been shown to also stimulate other TRPC channels, such as TRPC3 and TRPC7. Therefore, it is crucial for researchers to empirically validate the specificity of this compound in their system of interest and consider the possibility of effects on other closely related TRPC channels.
Troubleshooting Guide
Issue 1: High background signal or unexpected activation in the vehicle control group when measuring calcium influx.
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Possible Cause: This is a classic vehicle effect. DMSO is known to cause a transient spike in intracellular calcium.
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Troubleshooting Steps:
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Optimize Your Protocol: Pre-incubate your cells with the vehicle (DMSO) for a short period (e.g., 5-10 minutes) before adding your TRPC6 agonist. This allows the initial DMSO-induced calcium transient to return to baseline.
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Refine Measurement Timepoints: Carefully select the time points for your measurements to clearly distinguish between the early, transient vehicle-induced signal and the later, sustained agonist-induced calcium influx.
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Lower DMSO Concentration: If the background remains high, reduce the final DMSO concentration in your working solution by preparing a lower concentration stock of this compound.
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Issue 2: The inhibitory effect of this compound is inconsistent or weaker than expected.
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Possible Cause: The vehicle control itself might be affecting the system in a way that masks the inhibitor's effect. For instance, if DMSO slightly elevates baseline TRPC6 activity or calcium levels, the dynamic range for observing inhibition might be reduced.
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Troubleshooting Steps:
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Analyze Vehicle Control Data: Carefully examine the data from your vehicle-only wells. If there is a significant effect compared to the untreated (medium only) control, this must be accounted for in your analysis.
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Perform a DMSO Dose-Response: As mentioned in the FAQs, determine the highest concentration of DMSO that has no discernible effect on your assay endpoint (e.g., baseline calcium, cell viability). Use this concentration for all subsequent experiments.
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Consider Alternative Solvents: If DMSO proves to be problematic even at low concentrations, you may need to explore other solvents, although this would require new validation experiments.
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Quantitative Data Summary
The following tables summarize key quantitative data regarding vehicle effects and inhibitor potency.
Table 1: Effects of DMSO on Intracellular Calcium ([Ca²⁺]i)
| DMSO Concentration | Observed Effect | Cell Types Studied | Reference |
| 1% (v/v) | Immediate (within 5 sec), transient, two- to six-fold increase in [Ca²⁺]i. | Chicken granulosa cells, P19 embryonal carcinoma, 3T3-L1, MEL | |
| 2% (v/v) | Sharp, sustained increase in [Ca²⁺]i (release from intracellular stores and influx). | Primary rat hepatocytes | |
| 1% - 10% (v/v) | Systematic increase in light-sensitive membrane current, elevation of [Ca²⁺]i. | Balanus eburneus photoreceptors |
Table 2: Potency of Related TRPC6 Modulators (for context)
| Compound | Action | Target(s) | Reported Potency (EC₅₀ / IC₅₀) | Reference |
| Trpc6-IN-1 | Modulator (Inhibitor/Activator) | TRPC3, 6, 7 | EC₅₀: 4.66 µM (TRPC6) | |
| GSK1702934A | Agonist | TRPC3/6 | N/A | |
| BI 764198 | Inhibitor | TRPC6 | N/A |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to perform before starting experiments with this compound to establish the optimal, non-interfering concentration of the vehicle.
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Cell Seeding: Plate your cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere and recover overnight.
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Prepare DMSO Dilutions: Prepare a serial dilution of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01%. Also, prepare a "medium-only" control with no DMSO.
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Treatment: Remove the old medium from the cells and replace it with the corresponding DMSO dilutions or control medium.
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Incubation: Incubate the cells for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
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Endpoint Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) or your specific functional assay (e.g., baseline calcium measurement using a fluorescent indicator like Fura-2) to determine the highest concentration of DMSO that shows no significant difference compared to the "medium-only" control. This is your maximum tolerated vehicle concentration.
Protocol 2: Vehicle Control Workflow for a this compound Experiment
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Prepare Stock Solutions:
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This compound Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 20 mM).
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Vehicle Stock: Use 100% DMSO as your vehicle stock.
-
-
Prepare Working Solutions:
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Untreated Control: Prepare wells with cells containing only the complete culture medium.
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Vehicle Control: Dilute the 100% DMSO stock in culture medium to the exact same final percentage that will be present in the highest concentration this compound treatment group (e.g., 0.1%).
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This compound Treatment: Dilute the this compound stock solution in culture medium to achieve your final desired concentrations. Ensure the final DMSO percentage is consistent across all treatment groups if possible, and does not exceed the maximum tolerated level determined in Protocol 1.
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Cell Treatment: Add the prepared solutions to the appropriate wells.
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Incubation & Assay: Incubate for the desired time and perform your endpoint assay (e.g., calcium imaging, western blot, etc.).
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Data Analysis: Normalize the results of the this compound treated groups to the vehicle control group, not the untreated control, to account for any effects of the DMSO.
Visualizations
TRPC6 Signaling Pathway
Caption: Canonical TRPC6 signaling pathway activated by GPCRs, leading to gene transcription.
Experimental Workflow for Vehicle Control
References
How to address variability in Trpc6-IN-2 experimental outcomes
Technical Support Center: Trpc6-IN-2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for addressing variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel, primarily permeable to Ca²⁺, which is activated by diacylglycerol (DAG) following the stimulation of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) activation.[1][2][3] By inhibiting TRPC6, this compound blocks the influx of calcium, thereby modulating downstream signaling pathways such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in conditions like cardiac hypertrophy and kidney disease.[1][4]
Q2: What is the recommended solvent and how should I store this compound?
A2: For small molecule inhibitors like this compound, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution. To ensure the stability and integrity of the compound, follow these storage guidelines:
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Powder (Long-term): Store at -20°C.
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Stock Solution (in DMSO): Aliquot into single-use volumes to prevent repeated freeze-thaw cycles and store at -80°C for long-term stability.
Q3: What is a typical effective concentration range for in vitro experiments?
A3: The effective concentration of a small molecule inhibitor can vary significantly depending on the cell type, assay conditions, and specific endpoint being measured. For TRPC6 inhibitors, in vitro potency can range from nanomolar to micromolar concentrations. It is critical to perform a dose-response experiment in your specific model system to determine the optimal concentration, typically starting with a broad range (e.g., 10 nM to 10 µM).
Q4: Are there known off-target effects for TRPC6 inhibitors?
A4: Yes, selectivity is a critical consideration. Many TRPC6 inhibitors also show activity against other closely related TRPC channels, particularly TRPC3 and TRPC7, due to structural homology. When interpreting results, it is essential to consider the expression profile of these other TRPC channels in your experimental model. Validating key findings with a structurally distinct TRPC6 inhibitor or using a genetic approach (e.g., siRNA knockdown) is highly recommended to confirm on-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, helping you identify the root cause and find a solution.
Issue 1: High Variability or Poor Reproducibility in Results
Q: My results are inconsistent between experiments or within the same plate. What could be the cause?
A: High variability is a frequent challenge in cell-based assays. The underlying cause can often be traced to compound handling, assay setup, or cell health.
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Precipitation | 1. Visual Inspection: After diluting the DMSO stock into your aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate. 2. Reduce Final DMSO%: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid affecting cell health or compound solubility. 3. Test Solubility: If precipitation is suspected, perform a solubility test by preparing the highest concentration in your assay medium, vortexing, centrifuging, and inspecting the supernatant. |
| Inconsistent Cell Seeding | 1. Homogenize Cell Suspension: Ensure your cell suspension is thoroughly and gently mixed before and during plating to prevent settling. 2. Plating Technique: Work quickly and consistently when plating. For 96-well plates, avoid seeding the outer wells (the "edge effect") or fill them with sterile buffer/media to maintain humidity. |
| Compound Degradation | 1. Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots. 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions from the stock solution for each experiment. 3. Protect from Light: Store solutions in amber vials or wrap them in foil, as some compounds are light-sensitive. |
| Assay Conditions | 1. Equilibration Time: Allow plates to equilibrate to room temperature before adding reagents and to the incubator temperature before reading. 2. Reagent Mixing: Ensure gentle but thorough mixing after adding the compound to the wells. Avoid introducing bubbles. |
Issue 2: Observed IC50 Differs from Published Values
Q: The IC50 value I calculated for this compound is significantly different from what is reported in the literature. Why?
A: Discrepancies in IC50 values are common and often stem from differences in experimental conditions.
| Potential Cause | Troubleshooting Steps & Rationale |
| Different Cell Lines/Types | 1. Check Expression Levels: The expression level of TRPC6 can vary dramatically between cell lines, which directly impacts inhibitor potency. Verify TRPC6 expression in your cell model via qPCR or Western blot. 2. Passage Number: Use cells with a consistent and low passage number, as protein expression profiles can change over time in culture. |
| Assay-Specific Parameters | 1. Substrate/Agonist Concentration: For competitive inhibitors, the IC50 value is dependent on the concentration of the agonist used to stimulate the channel. Ensure you are using a consistent agonist concentration (e.g., EC50 or EC80). 2. Incubation Time: The duration of compound exposure can affect the apparent potency. Report and standardize the incubation time in your protocol. |
| Compound Purity/Identity | 1. Verify Compound Source: Ensure the compound was sourced from a reputable supplier. 2. Check Certificate of Analysis (CoA): Review the CoA for data on purity and identity. If in doubt, consider analytical verification (e.g., via HPLC/MS). |
Issue 3: Cellular Toxicity Observed at Effective Concentrations
Q: The compound is causing cell death or stress at concentrations where I expect to see target inhibition. How can I resolve this?
A: Differentiating on-target from off-target toxicity is crucial for data interpretation.
| Potential Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | 1. Run Cytotoxicity Assay: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). Ideally, the therapeutic window should show a clear separation between the IC50 and CC50. 2. Use a Second Inhibitor: Test a structurally unrelated TRPC6 inhibitor. If it recapitulates the desired phenotype without the toxicity, the toxicity is likely an off-target effect of this compound. |
| Solvent Toxicity | 1. Include Vehicle Control: Always include a vehicle-only control (e.g., media with the highest percentage of DMSO used) to assess the baseline level of toxicity from the solvent itself. |
| On-Target Toxicity | 1. Perform Rescue Experiment: If possible, use siRNA to knock down TRPC6. If the knockdown phenocopies the inhibitor's effect (including toxicity), it suggests the effect is on-target. The biological function of TRPC6 may be essential for cell survival in your specific model. |
Visualized Workflows and Pathways
TRPC6 Signaling Pathway
The following diagram illustrates a simplified signaling cascade leading to the activation of TRPC6 and its downstream effects, highlighting the point of intervention for this compound.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of C-Terminal PKC Phosphorylation on TRPC6 Current Kinetics [mdpi.com]
- 4. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Trpc6-IN-2 on TRPC6: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the transient receptor potential canonical 6 (TRPC6) channel in various physiological and pathological processes, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of Trpc6-IN-2 with other notable TRPC6 inhibitors, namely BI-749327 and SAR7334. We present a summary of their performance based on available experimental data, detailed experimental protocols for validation, and visual diagrams to elucidate key pathways and workflows.
Data Presentation: A Head-to-Head Comparison of TRPC6 Inhibitors
The inhibitory potential and selectivity of a pharmacological agent are critical parameters for its utility in research and therapeutic development. The following table summarizes the available quantitative data for this compound, BI-749327, and SAR7334, focusing on their potency against TRPC6 and selectivity over closely related TRPC channels.
| Compound | Target | Species | IC50 / EC50 (nM) | Selectivity Profile |
| This compound | TRPC6 | Not Specified | 4660 (EC50) | Also acts as an agonist for TRPC3 (EC50 = 450 nM) and TRPC7 (EC50 = 1130 nM) |
| BI-749327 | TRPC6 | Mouse | 13 (IC50) | 85-fold selective over TRPC3 (IC50 = 1100 nM) and 42-fold selective over TRPC7 (IC50 = 550 nM)[1] |
| TRPC6 | Human | 19 (IC50) | ||
| TRPC6 | Guinea Pig | 15 (IC50) | ||
| SAR7334 | TRPC6 | Not Specified | 7.9 (IC50, patch-clamp) | 30-fold selective over TRPC3 (IC50 = 282 nM) and 24-fold selective over TRPC7 (IC50 = 226 nM)[2] |
| TRPC6 | Not Specified | 9.5 (IC50, Ca2+ influx) |
TRPC6 Signaling Pathway
The TRPC6 channel is a non-selective cation channel that, upon activation, allows the influx of Ca2+ and other cations into the cell. This influx is a critical step in various signaling cascades. The diagram below illustrates a simplified signaling pathway involving TRPC6 activation.
Caption: A simplified diagram of the TRPC6 signaling pathway.
Experimental Protocols for Inhibitor Validation
Accurate and reproducible experimental validation is crucial for characterizing the inhibitory effect of compounds like this compound. The following are detailed methodologies for two key in vitro experiments: patch-clamp electrophysiology and calcium imaging.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPC6 channel, providing a precise assessment of inhibition.
Objective: To determine the dose-dependent inhibitory effect of a test compound on TRPC6 channel activity.
Cell Line: HEK293 cells stably expressing human TRPC6.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries.
-
HEK293 cells expressing TRPC6.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).
-
TRPC6 agonist (e.g., 100 µM OAG - 1-oleoyl-2-acetyl-sn-glycerol).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.
-
-
Channel Activation: Perfuse the cell with the extracellular solution containing the TRPC6 agonist (OAG) to induce a stable inward current.
-
Inhibitor Application: Once a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of the test compound.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., -80 mV). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Calcium Imaging
This method provides a functional readout of channel activity by measuring changes in intracellular calcium concentration.
Objective: To assess the effect of a test compound on TRPC6-mediated calcium influx.
Cell Line: HEK293 cells stably expressing human TRPC6.
Materials:
-
Fluorescence microscope with a calcium imaging system.
-
Glass-bottom dishes or 96-well plates.
-
HEK293 cells expressing TRPC6.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
TRPC6 agonist (e.g., 100 µM OAG).
-
Test compound (e.g., this compound).
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or plates.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Imaging:
-
Wash cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Pre-incubate cells with the test compound or vehicle control.
-
-
Channel Activation: Add the TRPC6 agonist to the cells and record the change in fluorescence over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured. For Fluo-4, the change in fluorescence intensity at ~520 nm with excitation at ~490 nm is recorded.
-
Data Analysis: Calculate the change in fluorescence (or fluorescence ratio) as an indicator of intracellular calcium concentration. Compare the response in the presence of the inhibitor to the control to determine the percentage of inhibition.
Experimental Workflow for Inhibitor Validation
The logical progression for characterizing a novel TRPC6 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.
Caption: A logical workflow for the validation of a TRPC6 inhibitor.
Comparative Analysis and Conclusion
Based on the available data, BI-749327 and SAR7334 appear to be more potent and selective inhibitors of TRPC6 compared to this compound. Notably, this compound exhibits agonist activity at related TRPC channels, which could lead to confounding effects in experimental systems where these channels are expressed.
-
Potency: SAR7334 and BI-749327 demonstrate nanomolar potency in inhibiting TRPC6, whereas this compound has an EC50 in the micromolar range.
-
Selectivity: BI-749327 and SAR7334 show a clear preference for TRPC6 over TRPC3 and TRPC7. In contrast, this compound acts as an agonist on these related channels, highlighting a lack of selectivity.
For researchers requiring a highly selective and potent tool to probe TRPC6 function, BI-749327 and SAR7334 represent well-characterized options. While this compound may have utility in specific contexts, its off-target agonist activity necessitates careful consideration and the use of appropriate controls. The provided experimental protocols offer a robust framework for the in-house validation and comparison of these and other potential TRPC6 modulators.
References
Data Presentation: A Head-to-Head Comparison of TRPC6 Inhibitors
A Comparative Guide to the Specificity of TRPC6 Inhibitors
This guide provides a detailed comparison of the specificity of various small molecule inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The information is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting pharmacological tools for studying TRPC6. This document summarizes quantitative data on inhibitor potency and selectivity, outlines key experimental methodologies for their validation, and provides visual representations of the relevant signaling pathway and experimental workflows.
While this guide aims to be comprehensive, publicly available information on a compound specifically named "Trpc6-IN-2" is not available at the time of this compilation. Therefore, this guide will focus on a well-documented inhibitor, Trpc6-IN-1, and compare it with other extensively characterized TRPC6 inhibitors to provide a framework for evaluating inhibitor specificity.
The following table summarizes the available quantitative data on the inhibitory activity of selected compounds against TRPC6 and its closest homologs, TRPC3 and TRPC7. A higher fold selectivity indicates a more specific inhibitor.
| Compound | Target | Species | IC50 / EC50 (nM) | Selectivity Fold (vs. TRPC6) |
| Trpc6-IN-1 | TRPC6 | Not Specified | 4660 (EC50) | - |
| TRPC3 | Not Specified | Active, no IC50 reported | Not Determined | |
| TRPC7 | Not Specified | Active, no IC50 reported | Not Determined | |
| BI 749327 | TRPC6 | Mouse | 13 (IC50) | - |
| TRPC6 | Human | 19 (IC50) | - | |
| TRPC6 | Guinea Pig | 15 (IC50) | - | |
| TRPC3 | Mouse | 1100 (IC50) | 85-fold.[1] | |
| TRPC7 | Mouse | 550 (IC50) | 42-fold.[1] | |
| SAR7334 | TRPC6 | Not Specified | 7.9 (IC50) | - |
| DS88790512 | TRPC6 | Not Specified | 11 (IC50) | - |
| SH045 | TRPC6 | Not Specified | 5.8 (IC50) | - |
| SKF-96365 | TRPC6 | Not Specified | 4900 (IC50) | Non-selective |
Note: The data for Trpc6-IN-1 is less extensive compared to other inhibitors like BI 749327. The selectivity of Trpc6-IN-1 against other TRPC channels has not been quantitatively reported in detail.
Experimental Protocols
The determination of inhibitor specificity is crucial for the interpretation of experimental results. The following are key experimental protocols used to characterize TRPC6 inhibitors:
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through the TRPC6 channel in response to an inhibitor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the target ion channel (e.g., human TRPC6) are commonly used.
-
Channel Activation: The TRPC6 channel is activated by applying a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Inhibitor Application: The inhibitor is perfused at increasing concentrations, and the resulting current is recorded.
-
Data Analysis: The recorded currents are analyzed to generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.[1]
Calcium Influx Assays
These assays measure the influx of calcium ions into the cell upon channel activation, which is a downstream consequence of TRPC6 activity.
-
Methodology: Cells expressing TRPC6 are loaded with a calcium-sensitive fluorescent dye.
-
Measurement: Upon channel activation, the influx of calcium causes a change in fluorescence, which is measured using a fluorescence plate reader. The inhibitory effect of a compound is quantified by its ability to reduce this fluorescence signal.
NFAT Activation Assay
This cell-based assay assesses the functional consequence of TRPC6 inhibition on its downstream signaling pathway. Activation of TRPC6 leads to an influx of Ca2+, which in turn activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1]
-
Methodology: A reporter gene (e.g., luciferase) is placed under the control of an NFAT-responsive promoter in cells expressing TRPC6.
-
Measurement: Inhibition of TRPC6 will lead to a decrease in NFAT activation and a corresponding decrease in the reporter gene signal.
Mandatory Visualizations
TRPC6 Signaling Pathway
The following diagram illustrates the signaling cascade involving TRPC6 and highlights the point of action for inhibitors. Angiotensin II (Ang II) activates Phospholipase C (PLC), which in turn produces diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates the TRPC6 channel, leading to an influx of calcium ions (Ca2+). This increase in intracellular calcium activates calcineurin, which then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate gene transcription. TRPC6 inhibitors block the channel, preventing this cascade.
Caption: TRPC6 signaling pathway and point of inhibition.
Experimental Workflow for Cross-Validation of Inhibitor Specificity
The diagram below outlines a typical workflow for assessing the specificity of a potential TRPC6 inhibitor. The process starts with a primary screen to identify potential hits. These hits are then subjected to secondary assays to confirm their activity and determine their potency. Finally, selectivity profiling against related and unrelated targets is performed to establish the inhibitor's specificity.
Caption: Workflow for TRPC6 inhibitor specificity testing.
References
A Head-to-Head Battle for TRPC6 Modulation: A Comparative Guide to Trpc6-IN-2 and siRNA Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of targeting the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical one. This guide provides an objective, data-driven comparison of two prominent methods: the chemical inhibitor Trpc6-IN-2 and siRNA-mediated knockdown of TRPC6 expression.
This comprehensive analysis delves into their mechanisms of action, experimental protocols, and performance data, offering a clear side-by-side comparison to inform experimental design and interpretation.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Chemical Inhibitor) | siRNA Knockdown of TRPC6 |
| Mechanism of Action | Direct, often competitive or allosteric, binding to the TRPC6 protein to block its ion channel function. | Post-transcriptional gene silencing by targeting TRPC6 mRNA for degradation, thereby preventing protein synthesis. |
| Mode of Inhibition | Functional inhibition of existing TRPC6 channels. | Reduction in the total cellular pool of TRPC6 protein. |
| Speed of Onset | Rapid, typically within minutes to hours of application. | Slower, requiring hours to days for mRNA and protein levels to decrease significantly. |
| Duration of Effect | Transient and reversible upon washout of the compound. | Can be long-lasting (days), depending on cell division rate and siRNA stability. |
| Specificity | Potential for off-target effects on other proteins, particularly other TRP channels. | Can have off-target effects by silencing unintended mRNAs with sequence similarity. |
| Experimental Control | Dose-dependent control over the degree of inhibition. | Knockdown efficiency can be variable and more difficult to titrate precisely. |
| Validation | Requires confirmation of on-target activity and assessment of off-target effects. | Requires validation of protein knockdown (e.g., by Western blot) and assessment of off-target gene silencing. |
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for this compound and siRNA-mediated knockdown of TRPC6, compiled from various studies. It is important to note that direct comparative studies are limited, and these values are derived from different experimental systems.
| Parameter | This compound | siRNA Knockdown of TRPC6 | Supporting Data |
| Potency/Efficacy | EC50 of 4.66 μM for TRPC6 inhibition. Other more potent inhibitors like BI-749327 show an IC50 of 13-19 nM. | Can achieve >70% reduction in TRPC6 protein expression. | [1][2] |
| Effect on Downstream Signaling (e.g., NFAT Activation) | Dose-dependently inhibits TRPC6-mediated Ca2+ influx, which is upstream of NFAT activation. Quantitative data on direct NFAT inhibition by this compound is not readily available. | Significantly reduces agonist-induced NFAT activation. For example, siRNA knockdown of TRPC6 reduced endothelin-1-induced NFAT-luciferase activity by ~50%. | [3][4][5] |
| Off-Target Effects | Selectivity profile for this compound is not extensively documented. More selective inhibitors like BI-749327 show >700-fold selectivity against TRPC5. | Off-target effects are sequence-dependent and can be minimized by careful siRNA design and using low concentrations. |
Signaling Pathways and Experimental Workflows
To understand the context of these two methodologies, it is crucial to visualize the TRPC6 signaling pathway and the experimental workflows for each approach.
References
- 1. benchchem.com [benchchem.com]
- 2. TRPC6 Channels Are Required for Proliferation, Migration and Invasion of Breast Cancer Cell Lines by Modulation of Orai1 and Orai3 Surface Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Therapeutic Efficacy of BI-749327: A Comparative Guide for TRPC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the therapeutic effects of BI-749327, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The data presented herein compares the performance of BI-749327 with alternative TRPC6 inhibitors and genetic knockout models, supported by detailed experimental data and protocols.
Introduction to TRPC6 and BI-749327
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling.[1] Dysregulation of TRPC6 activity is implicated in the pathogenesis of various diseases, particularly those involving fibrosis and cellular hypertrophy, such as chronic kidney disease and cardiac hypertrophy.[2][3][4] Gain-of-function mutations in the TRPC6 gene are linked to the development of focal segmental glomerulosclerosis (FSGS).[2] The overactivation of the G protein-coupled receptor/TRPC6 pathway in podocytes can lead to renal damage.
BI-749327 is a potent, selective, and orally bioavailable antagonist of TRPC6. It exhibits high selectivity for TRPC6 over other closely related TRPC channels, such as TRPC3 and TRPC7. In vivo studies have demonstrated its therapeutic potential in ameliorating fibrosis and organ dysfunction in preclinical models of cardiac and renal disease.
Comparative In Vivo Efficacy of BI-749327
The therapeutic effects of BI-749327 have been validated in established mouse models of cardiac hypertrophy (Transverse Aortic Constriction - TAC) and renal fibrosis (Unilateral Ureteral Obstruction - UUO).
Cardiac Hypertrophy Model (Transverse Aortic Constriction)
In a mouse model of pressure overload-induced cardiac hypertrophy, BI-749327 (30 mg/kg/day) demonstrated significant cardioprotective effects. Treatment with BI-749327 improved left heart function, reduced the volume/mass ratio, and attenuated the expression of profibrotic and hypertrophic genes.
Table 1: Effects of BI-749327 on Cardiac Hypertrophy Markers (TAC Model)
| Parameter | Vehicle Control (TAC) | BI-749327 (30 mg/kg/day) (TAC) | % Change vs. Vehicle |
| Gene Expression (mRNA) | |||
| Nppa (marker of hypertrophy) | Increased | Reduced | ↓ |
| Nppb (marker of hypertrophy) | Increased | Reduced | ↓ |
| Trpc6 | Increased | Reduced | ↓ |
| Rcan1 (NFAT activation marker) | Increased | Trended Downward | ↓ |
| Cardiac Function & Morphology | |||
| Interstitial Fibrosis | Increased | Suppressed | ↓ |
Source: Lin et al., PNAS, 2019.
Renal Fibrosis Model (Unilateral Ureteral Obstruction)
In a mouse model of UUO-induced renal fibrosis, BI-749327 dose-dependently reduced key markers of fibrosis and inflammation.
Table 2: Effects of BI-749327 on Renal Fibrosis Markers (UUO Model)
| Parameter | Vehicle Control (UUO) | BI-749327 (10 mg/kg/day) (UUO) | BI-749327 (30 mg/kg/day) (UUO) |
| Fibrosis Markers | |||
| Interstitial Collagen (Picrosirius Red) | Increased | Reduced | Significantly Reduced |
| α-Smooth Muscle Actin (αSMA) | Increased | Reduced | Significantly Reduced |
| Gene Expression (mRNA) | |||
| Tgfb1 (profibrotic cytokine) | Increased | - | Reduced |
| Inflammation | |||
| CD3+ T cell infiltration | Increased | - | Reduced |
Source: Lin et al., PNAS, 2019.
Comparison with Alternative TRPC6 Inhibitors
While direct in vivo comparative studies are limited, the potency of BI-749327 can be compared to other known TRPC6 inhibitors based on their half-maximal inhibitory concentration (IC50).
Table 3: In Vitro Potency of TRPC6 Inhibitors
| Compound | IC50 for mouse TRPC6 | Selectivity over TRPC3 | Selectivity over TRPC7 |
| BI-749327 | 13 nM | 85-fold | 42-fold |
| SAR7334 | 9.5 nM | 30-fold | 24-fold |
Sources: Lin et al., PNAS, 2019; Maier et al., British Journal of Pharmacology, 2015.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.
-
Anesthesia and Preparation: Mice are anesthetized, and the chest area is shaved and disinfected. The animal is placed in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure: A partial thoracotomy is performed to expose the aortic arch. A suture is passed under the transverse aorta between the innominate and left carotid arteries.
-
Aortic Constriction: The suture is tied around the aorta and a blunt needle (e.g., 27.5-gauge) placed alongside it. The needle is then promptly removed, creating a defined constriction.
-
Closure and Recovery: The chest and skin are closed with sutures. Post-operative analgesia is administered, and the mouse is monitored during recovery.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a robust method for inducing progressive renal interstitial fibrosis.
-
Anesthesia and Preparation: Mice are anesthetized, and the left flank is shaved and disinfected.
-
Surgical Procedure: A small flank incision is made to expose the left kidney and ureter. The ureter is carefully isolated from the surrounding tissue.
-
Ureteral Ligation: The ureter is ligated at two points using silk sutures. In sham-operated animals, the ureter is exposed but not ligated.
-
Closure and Recovery: The muscle and skin layers are closed with sutures. Post-operative analgesia is provided, and the animals are monitored.
Visualizing the Mechanism and Workflow
TRPC6 Signaling Pathway in Pathological Hypertrophy and Fibrosis
Caption: TRPC6 signaling cascade leading to pathological gene transcription.
In Vivo Validation Experimental Workflow
Caption: Workflow for in vivo validation of BI-749327.
Comparative Logic of TRPC6 Inhibition Strategies
Caption: Comparison of strategies for targeting TRPC6.
References
- 1. TRPC6 - Wikipedia [en.wikipedia.org]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Trpc6-IN-2's Potency and Selectivity Against Other TRPC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TRPC6 Inhibitor Performance with Supporting Experimental Data.
This guide provides a detailed comparative analysis of Trpc6-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The potency and selectivity of this compound are evaluated against other notable TRPC6 inhibitors, including BI-749327, SAR7334, GSK2332255B, and GSK2833503A. The data presented is compiled from various studies to offer a comprehensive resource for researchers in the field of pharmacology and drug discovery.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against TRPC6 and other relevant ion channels. This data provides a clear, quantitative comparison of the potency and selectivity of these compounds.
Table 1: Potency against TRPC3 and TRPC6 Ion Channels
| Compound | TRPC6 IC50 (nM) | TRPC3 IC50 (nM) |
| This compound | 29.8 | 16 |
| BI-749327 | 13 (mouse), 19 (human) | 1100 (mouse) |
| SAR7334 | 7.9 - 9.5 | 282 |
| GSK2332255B | 4 | 5 |
| GSK2833503A | 3 | 21 |
Table 2: Selectivity Profile against Other TRPC Channels
| Compound | TRPC7 IC50 (nM) | TRPC4/5 |
| BI-749327 | 550 (mouse) | Minimally inhibits TRPC5 (>700-fold selective)[1] |
| SAR7334 | 226 | Not affected |
Table 3: Selectivity against Other Ion Channels
| Compound | Other Ion Channels | IC50 (µM) |
| GSK2332255B & GSK2833503A | Cav1.2 | >10 |
| hERG | >50 | |
| Nav1.5 | >3.3 |
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental methodologies: whole-cell patch-clamp electrophysiology and intracellular calcium concentration measurements.
Whole-Cell Patch-Clamp Assays
This technique is employed to directly measure the ion flow through the TRPC6 channel in the presence of an inhibitor.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells, which do not endogenously express TRPC6 at high levels, are commonly used. These cells are transiently or stably transfected with plasmids encoding the human or mouse TRPC6 protein.
-
Channel Activation: The TRPC6 channels are typically activated using 1-oleoyl-2-acetyl-sn-glycerol (OAG), a cell-permeable analog of diacylglycerol (DAG), which is the physiological activator of TRPC6.
-
Inhibitor Application: The cells are then exposed to varying concentrations of the test inhibitor (e.g., this compound).
-
Data Acquisition: The resulting ion currents are recorded using a patch-clamp amplifier. The inhibition of the current at different compound concentrations is used to calculate the IC50 value, which represents the concentration of the inhibitor required to block 50% of the channel's activity.
Intracellular Calcium Influx Assays
These assays measure the influx of calcium ions into the cell, which is a direct consequence of TRPC6 channel opening.
-
Cell Lines: Similar to patch-clamp assays, HEK293 cells expressing TRPC6 are utilized.
-
Calcium Indicators: Cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4.
-
Channel Activation and Inhibition: The TRPC6 channels are activated with an agonist like OAG in the presence of different concentrations of the inhibitor.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope. The reduction in the calcium signal in the presence of the inhibitor is used to determine its potency (IC50).
Mandatory Visualizations
TRPC6 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving the activation of TRPC6 and its downstream effects, which are targeted by inhibitors like this compound.
TRPC6 signaling cascade leading to gene expression.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing TRPC6 inhibitors.
Workflow for identifying and characterizing TRPC6 inhibitors.
References
Validating the On-Target Effects of Trpc6-IN-2: A Comparative Guide to Control Compounds
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of the TRPC6 inhibitor, Trpc6-IN-2. By employing a panel of control compounds in well-defined cellular assays, investigators can confidently attribute the observed biological effects to the specific inhibition of the TRPC6 ion channel, thereby minimizing the risk of misleading results due to off-target activities.
Introduction to TRPC6 and this compound
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium and sodium ion influx. Its dysregulation has been implicated in a range of pathologies, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to specifically target the TRPC6 channel. To ensure the validity of research findings and the specificity of this inhibitor, a rigorous validation strategy using appropriate control compounds is essential.
Experimental Validation Strategy
A robust validation of this compound's on-target effects involves a multi-pronged approach using a combination of positive and negative controls. This strategy aims to first establish a clear TRPC6-dependent cellular response and then demonstrate the specific and selective reversal of this response by this compound.
Key Components of the Validation Strategy:
-
Positive Control Agonist: To induce a measurable TRPC6-mediated response.
-
Positive Control Inhibitors (Structurally Distinct): To confirm that the observed inhibition is due to targeting TRPC6 and not a unique chemical feature of this compound.
-
Non-Selective Cation Channel Blocker: To control for general effects on ion channels and to differentiate TRPC6-specific effects from broader ion channel blockade.
-
Vehicle Control: To account for any effects of the solvent used to dissolve the test compounds.
The following diagram illustrates the logical workflow for validating the on-target effects of this compound.
Recommended Control Compounds
The following table summarizes the recommended control compounds for validating the on-target effects of this compound.
| Compound Name | Role | Mechanism of Action | Typical Working Concentration |
| GSK1702934A | Positive Control Agonist | A potent and selective agonist of TRPC3 and TRPC6 channels, inducing cation influx.[1][2] | 0.1 - 1 µM |
| BI 749327 | Positive Control Inhibitor | A potent and selective, orally bioavailable TRPC6 antagonist.[3] | 10 - 100 nM |
| SAR7334 | Positive Control Inhibitor | A potent and specific TRPC6 inhibitor, structurally distinct from BI 749327.[1][4] | 10 - 100 nM |
| SKF-96365 | Non-selective Cation Channel Blocker | A broad-spectrum blocker of TRP channels and store-operated Ca2+ entry (SOCE). Also affects other channels like L-type calcium channels. | 10 - 50 µM |
| 2-APB | Non-selective Cation Channel Blocker | A commonly used blocker of TRP channels and IP3 receptors. | 50 - 100 µM |
| Vehicle (DMSO) | Negative Control | The solvent used to dissolve the test compounds; essential for controlling for solvent-induced effects. | Varies (typically <0.1%) |
Experimental Protocols
Calcium Imaging Assay for TRPC6 Activity
This protocol describes the measurement of TRPC6-mediated calcium influx in a human embryonic kidney (HEK293) cell line stably expressing human TRPC6.
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
GSK1702934A
-
This compound
-
BI 749327
-
SAR7334
-
SKF-96365
-
2-APB
-
DMSO (vehicle)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture HEK293-TRPC6 cells in DMEM with 10% FBS at 37°C and 5% CO2. Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and the control compounds (BI 749327, SAR7334, SKF-96365, 2-APB) in HBSS. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injector, add a pre-determined concentration of the TRPC6 agonist GSK1702934A (e.g., to a final concentration of 1 µM) to all wells.
-
Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response in the compound-treated wells to the response in the vehicle-treated wells to determine the percent inhibition.
-
Plot the percent inhibition against the concentration of each inhibitor to generate dose-response curves and calculate IC50 values.
-
Signaling Pathway and Points of Intervention
The following diagram illustrates the signaling pathway leading to TRPC6 activation and the points at which the various control compounds exert their effects.
By following this comprehensive guide, researchers can rigorously validate the on-target effects of this compound, leading to more reliable and reproducible scientific findings.
References
A Head-to-Head Comparison of TRPC6 Inhibitors: BI-749327 vs. Trpc6-IN-2
In the landscape of drug discovery, transient receptor potential canonical 6 (TRPC6) has emerged as a compelling therapeutic target for a range of conditions, including kidney diseases, cardiac hypertrophy, and fibrosis. The development of potent and selective TRPC6 inhibitors is a key focus for researchers. This guide provides a detailed comparison of two such inhibitors: BI-749327, a well-characterized compound with published preclinical data, and Trpc6-IN-2, a more recently disclosed molecule.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of these two compounds based on publicly available information.
Executive Summary
Data Presentation: Quantitative Comparison
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Source |
| BI-749327 | mouse TRPC6 | 13 | 85-fold vs. TRPC3 | [1] |
| human TRPC6 | 19 | 42-fold vs. TRPC7 | [1] | |
| guinea pig TRPC6 | 15 | [1] | ||
| This compound | human TRPC6 | Data not publicly available. Representative compounds from the same patent class (benzimidazole derivatives) show IC50 values ranging from <100 nM to >10 µM in a fluorescence-based assay. | Data not publicly available. | WO2019079578A1[2] |
Table 2: Pharmacokinetic and In Vivo Efficacy
| Compound | Parameter | Value | Species | Disease Model | Efficacy | Source |
| BI-749327 | Oral Bioavailability | Yes | Mouse | Pressure Overload (Cardiac) | Improved left heart function, reduced fibrosis. | [1] |
| Mouse | Unilateral Ureteral Obstruction (Renal) | Reduced renal fibrosis. | ||||
| This compound | Oral Bioavailability | Data not publicly available. | - | - | Data not publicly available. | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of TRPC6 and a typical experimental workflow for evaluating TRPC6 inhibitors.
References
A Comparative Guide to the Advantages of Next-Generation TRPC6 Inhibitors Over First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and performance advantages of the next-generation TRPC6 inhibitor, BI 749327, over the first-generation, non-selective inhibitor, SKF-96365. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies of TRPC6-mediated signaling pathways in various disease models.
Introduction to TRPC6 and its Inhibition
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Dysregulation of TRPC6 activity has been implicated in the pathophysiology of numerous diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and pulmonary hypertension. As such, TRPC6 has emerged as a promising therapeutic target.
First-generation TRPC6 inhibitors, such as SKF-96365, were instrumental in the initial exploration of TRPC6 function. However, their utility has been limited by low potency and poor selectivity, often leading to off-target effects that can confound experimental results. The development of next-generation inhibitors, exemplified by BI 749327, represents a significant advancement, offering high potency and specificity, thereby enabling more precise investigation of TRPC6 biology and its therapeutic potential.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for BI 749327 and SKF-96365, highlighting the superior potency and selectivity of the next-generation inhibitor.
Table 1: Inhibitor Potency (IC50)
| Compound | Target | IC50 | Species |
| BI 749327 | TRPC6 | 13 nM[1] | Mouse |
| TRPC6 | 19 nM[1] | Human | |
| TRPC6 | 15 nM[1] | Guinea Pig | |
| SKF-96365 | TRPC Channels | Micromolar range | - |
| T-type Ca2+ channels (hCav3.1) | ~560 nM | Human |
Note: A specific IC50 value for SKF-96365 against TRPC6 is not consistently reported, reflecting its characterization as a broad-spectrum channel blocker.
Table 2: Inhibitor Selectivity
| Compound | Off-Target | IC50 / Fold Selectivity vs. TRPC6 | Species |
| BI 749327 | TRPC3 | 1,100 nM (~85-fold)[1] | Mouse |
| TRPC7 | 550 nM (~42-fold)[1] | Mouse | |
| TRPC5 | >700-fold selective | - | |
| hERG | >150-fold selective | Human | |
| SKF-96365 | T-type Ca2+ channels | Potent inhibition | - |
| L-type Ca2+ channels | Inhibition | - | |
| K+ channels | Inhibition | - | |
| Store-Operated Ca2+ Entry (SOCE) | Inhibition | - |
Key Signaling Pathway
The diagram below illustrates the critical role of TRPC6 in the calcineurin-NFAT signaling pathway, which is a key driver of pathological cardiac hypertrophy and renal fibrosis. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the production of diacylglycerol (DAG), which in turn activates TRPC6. The subsequent influx of Ca2+ activates calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of pro-hypertrophic and pro-fibrotic genes.
TRPC6-Calcineurin-NFAT Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare TRPC6 inhibitors are provided below.
Whole-Cell Patch Clamp Electrophysiology
This protocol is used to directly measure ion channel activity and assess the inhibitory effect of compounds on TRPC6 currents.
Objective: To determine the IC50 of an inhibitor on TRPC6 channels heterologously expressed in a cell line (e.g., HEK293).
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TRPC6 are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
TRPC6 currents are activated by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
The test inhibitor is then perfused at increasing concentrations to determine the dose-dependent inhibition of the OAG-activated current.
-
-
Data Analysis: The current amplitude at each inhibitor concentration is measured and normalized to the maximal OAG-activated current. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
NFAT-Luciferase Reporter Assay
This cell-based assay provides a functional readout of the downstream consequences of TRPC6 inhibition.
Objective: To measure the effect of an inhibitor on TRPC6-mediated NFAT activation.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with a plasmid encoding TRPC6 and an NFAT-luciferase reporter plasmid. The reporter plasmid contains a luciferase gene under the control of an NFAT-responsive promoter.
-
Compound Treatment: Transfected cells are treated with a TRPC6 agonist (e.g., OAG or carbachol) in the presence of varying concentrations of the test inhibitor.
-
Luciferase Assay: After an incubation period (typically 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The inhibitory effect of the compound is calculated relative to the agonist-only control.
In Vivo Model of Cardiac Hypertrophy (Transverse Aortic Constriction)
This surgical model in mice is used to evaluate the in vivo efficacy of a TRPC6 inhibitor in a disease-relevant context.
Objective: To assess the ability of an inhibitor to prevent or reverse pressure overload-induced cardiac hypertrophy.
Methodology:
-
Surgical Procedure: Anesthesia is induced in mice, and a thoracotomy is performed. The transverse aorta is ligated between the innominate and left carotid arteries to create a pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without aortic constriction.
-
Drug Administration: The test inhibitor (e.g., BI 749327) or vehicle is administered to the mice, typically via oral gavage, for a specified duration following the TAC surgery.
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the study to measure parameters such as left ventricular wall thickness, chamber dimensions, and ejection fraction.
-
Histological and Molecular Analysis: At the end of the study, hearts are harvested for histological analysis (e.g., staining for fibrosis) and molecular analysis (e.g., gene expression of hypertrophic markers).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing a novel TRPC6 inhibitor and the logical basis for the advantages of a next-generation inhibitor.
Workflow for TRPC6 Inhibitor Characterization.
Advantages of Next-Generation TRPC6 Inhibitors.
Conclusion
The data and methodologies presented in this guide clearly demonstrate the significant advantages of next-generation TRPC6 inhibitors like BI 749327 over first-generation compounds such as SKF-96365. The high potency and selectivity of BI 749327 allow for more precise dissection of TRPC6-mediated signaling pathways and provide a more reliable tool for in vivo studies. For researchers investigating the role of TRPC6 in health and disease, the use of well-characterized, next-generation inhibitors is crucial for obtaining reproducible and translatable results.
References
Reproducibility of Experimental Results Using TRPC6 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of experimental results obtained using inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a key player in various physiological and pathological processes. Due to the limited publicly available data for Trpc6-IN-2, this guide will focus on a comparison with the well-characterized inhibitor, BI-749327, to highlight the importance of thorough compound validation for reproducible research.
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that has been implicated in a range of diseases, including focal segmental glomerulosclerosis, cardiac hypertrophy, and certain cancers.[1] Its role in mediating calcium influx makes it an attractive therapeutic target. However, the reliability of research findings heavily depends on the specificity and characterization of the pharmacological tools used to modulate its activity.
Overview of Compared TRPC6 Inhibitors
This guide focuses on two TRPC6 inhibitors:
-
This compound: A compound identified as a TRPC6 inhibitor.[1]
-
BI-749327: A potent and selective, orally bioavailable TRPC6 antagonist that has been tested in preclinical in vivo models.[2][3][4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and BI-749327. The disparity in the amount of available data underscores the importance of utilizing well-documented compounds for ensuring experimental reproducibility.
Table 1: Compound Profile and Potency
| Feature | This compound | BI-749327 |
| Molecular Formula | C19H17Cl2FN | Not Publicly Disclosed |
| Molecular Weight | 419.28 | Not Publicly Disclosed |
| Reported IC50 (mouse) | Not Publicly Available | 13 nM |
| Reported IC50 (human) | Not Publicly Available | 19 nM |
Table 2: Selectivity Profile of BI-749327
| Target | Species | IC50 (nM) | Selectivity Fold (vs. mouse TRPC6) |
| TRPC6 | Mouse | 13 | - |
| TRPC3 | Mouse | 1100 | 85-fold |
| TRPC7 | Mouse | 550 | 42-fold |
Data for this compound selectivity is not publicly available.
Experimental Protocols
Reproducibility is intrinsically linked to the detailed reporting of experimental methods. Below are representative protocols for key assays used to characterize TRPC6 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effect of a compound on ion channel activity.
Objective: To determine the inhibitory concentration (IC50) of a test compound on TRPC6 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the TRPC6 channel.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
External (bath) solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2.
-
TRPC6 activator (e.g., 100 µM 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
Test inhibitor (e.g., BI-749327) dissolved in DMSO and diluted in the external solution.
Procedure:
-
Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a cell with a pipette filled with the internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Baseline Current Recording: Clamp the cell at a holding potential of -60 mV and record baseline currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms).
-
Channel Activation: Perfuse the cell with the external solution containing the TRPC6 activator (OAG) to induce a stable current.
-
Inhibitor Application: Apply increasing concentrations of the test inhibitor to the cell and record the current at each concentration until a steady-state effect is observed.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) and normalize it to the baseline current. Plot the normalized current against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NFAT Activation Assay
This cell-based assay measures the functional consequence of TRPC6 inhibition on its downstream signaling pathway.
Objective: To assess the ability of a test compound to inhibit TRPC6-mediated activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
Materials:
-
HEK293T cells.
-
Expression plasmids for TRPC6 and an NFAT-luciferase reporter.
-
Transfection reagent.
-
Cell lysis buffer and luciferase assay substrate.
-
Luminometer.
-
Test inhibitor.
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the TRPC6 expression plasmid and the NFAT-luciferase reporter plasmid.
-
Compound Incubation: Pre-incubate the transfected cells with various concentrations of the test inhibitor.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase substrate.
-
Signal Detection: Measure the luminescent signal using a luminometer. The signal intensity is proportional to the level of NFAT activation.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells not treated with the inhibitor) and plot the results against the inhibitor concentration to determine the dose-dependent inhibition of NFAT activation.
In Vivo Model of Cardiac Fibrosis
Objective: To evaluate the in vivo efficacy of a TRPC6 inhibitor in a mouse model of pressure overload-induced cardiac fibrosis.
Procedure:
-
Animal Model: Subject mice to transverse aortic constriction (TAC) to induce pressure overload and subsequent cardiac fibrosis.
-
Drug Administration: Administer the TRPC6 inhibitor (e.g., BI-749327 at 30 mg/kg/day) or vehicle control to the mice.
-
Functional Assessment: Monitor cardiac function using echocardiography.
-
Histological Analysis: At the end of the study, sacrifice the animals and perform histological staining (e.g., Masson's trichrome) on heart tissue sections to quantify the extent of fibrosis.
-
Gene Expression Analysis: Analyze the expression of profibrotic genes in the heart tissue using real-time PCR.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Trpc6-IN-2
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are of paramount importance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Trpc6-IN-2, an inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
| Parameter | Value/Instruction |
| Storage Temperature | Long term: -20°C, Short term: 2-8°C[1] |
| Flammability | Not expected to be flammable or combustible[1] |
| Hazardous Combustion Products | May include carbon oxides, nitrogen oxides (NOx), and Sulphur oxides[1] |
| Personal Protective Equipment (PPE) | Respiratory protection, safety glasses, chemical-resistant gloves, and a lab coat are required[1] |
| In Case of Accidental Release | Wear respiratory protection and avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent the substance from entering drains[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a licensed hazardous waste disposal service. Direct disposal into regular trash or down the drain is strictly prohibited.
-
Personal Protective Equipment (PPE) and Preparation:
-
Ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all disposal-related activities within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
-
Waste Collection:
-
Solid Waste: Collect waste this compound powder in its original container or a clearly labeled, compatible, and sealable container. Ensure the container is dry to prevent any potential reactions.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, or gloves, should be treated as hazardous waste. These items must be collected in a designated, sealed, and clearly labeled waste container.
-
-
Labeling of Hazardous Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Include the date of waste generation and the primary hazards associated with the chemical.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the disposal service with a complete inventory of the waste, including the chemical name and quantity.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Trpc6-IN-2
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds like Trpc6-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, are of paramount importance. Adherence to rigorous safety protocols is essential for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not fully established, it should be handled with care, assuming potential hazards associated with potent small molecule inhibitors. A Safety Data Sheet (SDS) for the similar compound, Trpc6-IN-1, indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate personal protective equipment is mandatory at all times.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Impervious laboratory coat or gown | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood | Avoids inhalation of dust or aerosols.[1] |
For situations with a risk of spills or splashes outside of a fume hood, it is advisable to wear additional protection such as a face shield.[2] When handling larger quantities or during tasks that may generate significant dust, a NIOSH-approved respirator may be necessary.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key procedural steps for preparing and using the compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
